molecular formula C7H3Br2NS B1326401 2,6-Dibromobenzothiazole CAS No. 408328-13-2

2,6-Dibromobenzothiazole

Cat. No.: B1326401
CAS No.: 408328-13-2
M. Wt: 292.98 g/mol
InChI Key: LQVHXPZEBKDACR-UHFFFAOYSA-N
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Description

2,6-Dibromobenzothiazole is a high-value brominated heterocyclic building block extensively used in medicinal chemistry and drug discovery research. Its core structure serves as a privileged scaffold for designing novel bioactive molecules, particularly in developing targeted protein inhibitors. This compound is a key synthetic intermediate in the preparation of potent and selective kinase inhibitors. Research has demonstrated its application in constructing benzothiazole-based compounds that act as selective Phosphatidylinositol-3-kinase beta (PI3Kβ) inhibitors, which show promising anti-proliferative activity, especially in prostate cancer cell lines . The bromine atoms at the 2 and 6 positions offer distinct reactivity for sequential functionalization, allowing for strategic derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse aromatic and heteroaromatic systems . Furthermore, benzothiazole derivatives are recognized as potent bacterial DNA gyrase and topoisomerase IV inhibitors, representing a new class of antibacterial agents with activity against ESKAPE pathogens . The benzothiazole nucleus is a common motif in FDA-approved and investigational drugs across therapeutic areas, including oncology, neurology, and infectious diseases, underscoring its broad research utility . This compound is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2,6-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVHXPZEBKDACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646563
Record name 2,6-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408328-13-2
Record name 2,6-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromobenzothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dibromobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Chemical Properties

This compound is a brominated derivative of benzothiazole. The introduction of two bromine atoms onto the benzothiazole core significantly influences its chemical reactivity and potential biological activity. A summary of its key chemical properties is presented below.

PropertyValue
Molecular Formula C₇H₃Br₂NS
Molecular Weight 292.98 g/mol
Melting Point 118-121 °C[1][2]
Boiling Point 352.5 °C at 760 mmHg (Predicted)[1]
Appearance Off-white to yellow solid[2]
Purity 99.3-99.4% (as synthesized in cited patent)
Mass Spectrum (m/z) 293 (M⁺)
¹H NMR (DMSO, 300MHz) δ 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)

Molecular Structure

The structure of this compound consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.

Structure:

Note: This is a simplified 2D representation. The actual bond lengths and angles are not available from public crystallographic databases at the time of this writing.

Experimental Protocols

Synthesis of this compound

A detailed and efficient one-pot synthesis of this compound has been reported.[3] This method utilizes N-bromosuccinimide as the brominating agent and titanium dioxide as a catalyst.

Materials:

  • Benzothiazole

  • Chloroform (CHCl₃)

  • N-bromosuccinimide (NBS)

  • Titanium dioxide (TiO₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol

Procedure:

  • Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

  • Heat the mixture to 45-55 °C with stirring to initiate reflux.

  • Add 0.2-0.23 mol of N-bromosuccinimide and 0.001-0.02 mol of titanium dioxide to the reaction mixture in one portion.

  • Continue the reaction under reflux for 9-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain a light yellow solid.

  • Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

The reported yield for this process is in the range of 74.4% to 76.9%, with a purity of 99.3% to 99.4%.[3]

Proposed Analytical Method for Purity Assessment

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the analysis of benzothiazole derivatives.

Proposed Gradient:

  • Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-320 nm).

Sample Preparation:

  • Dissolve a known concentration of the this compound sample in a suitable solvent such as acetonitrile or methanol.

This proposed method would require validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Benzothiazole, NBS, TiO2 in Chloroform Reflux Reflux (45-55°C, 9-15h) Reactants->Reflux Heating Cooling Cool to Room Temp. Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with NaHCO3 Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Isopropanol) Evaporation->Recrystallization FinalProduct This compound (White Crystals) Recrystallization->FinalProduct

Caption: Synthesis and purification workflow for this compound.

References

2,6-Dibromobenzothiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromobenzothiazole, a halogenated heterocyclic compound. This document details its chemical properties, a validated synthesis protocol, and explores its potential applications within the broader context of brominated benzothiazoles in biomedical research and drug development.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational understanding of this specific isomer.

PropertyValueReference
CAS Number 408328-13-2[][2]
Molecular Formula C₇H₃Br₂NS[]
Molecular Weight 292.98 g/mol [][2]
Appearance White to faint yellow solid (crystalline)[3][4]
Purity Reported up to 99.4%[3][4]
Mass Spectrum (m/z) 293 (M⁺)[3][4]
¹H NMR (DMSO, 300MHz) δ 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H)[3][4]

Synthesis of this compound: An Experimental Protocol

A detailed experimental protocol for the synthesis of this compound has been described in the scientific literature.[3][4] The following is a representative procedure based on a patented method.

Reaction Scheme:

Benzothiazole is directly brominated using N-bromosuccinimide (NBS) in the presence of a titanium dioxide catalyst to yield this compound.

Materials and Equipment:

  • Benzothiazole

  • N-bromosuccinimide (NBS)

  • Titanium dioxide (TiO₂)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol

  • 500mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Standard laboratory glassware for filtration, washing, and recrystallization.

Procedure:

  • In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

  • Heat the mixture to 50°C with stirring to initiate reflux.

  • To the refluxing solution, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide in one portion.

  • Maintain the reaction at 50°C under reflux for 15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.

  • Dry the organic phase over 5g of anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

Yield and Purity:

This method has been reported to produce yields of approximately 76.9% with a purity of 99.4%.[4]

Synthesis Workflow Diagram:

Synthesis_Workflow reagents Benzothiazole N-Bromosuccinimide Titanium Dioxide Chloroform reaction Reaction at 50°C for 15h reagents->reaction workup Cooling, Filtration, Washing with NaHCO₃, Drying with Na₂SO₄ reaction->workup purification Solvent Removal & Recrystallization from Isopropanol workup->purification product This compound purification->product

Synthesis workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activities for the 2,6-dibromo isomer are not extensively documented in publicly available literature, the broader class of brominated benzothiazoles represents a significant area of interest in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

The introduction of bromine atoms to the benzothiazole scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity and pharmacokinetic profile.

Potential Roles of Brominated Benzothiazoles:

  • Anticancer Agents: Many benzothiazole derivatives have been investigated as potent anticancer agents.[6][7] Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Kinase Inhibitors: The benzothiazole nucleus is a common scaffold in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Brominated benzothiazoles can be designed to target the ATP-binding site of specific kinases.

  • Corrosion Inhibitors: Benzothiazole derivatives have also been studied for their ability to act as corrosion inhibitors for various metals.[9][10][11]

Signaling Pathways in the Context of Benzothiazole Derivatives

Given the prevalence of benzothiazole-based compounds as kinase inhibitors in oncology research, a general representation of their inhibitory action on a signaling pathway is illustrated below. While not specific to this compound, it provides a conceptual framework for how such molecules can exert their therapeutic effects.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Transcription Gene Transcription (Cell Proliferation, Survival) ActiveSubstrate->Transcription promotes Inhibitor Benzothiazole Derivative (e.g., this compound) Inhibitor->Kinase inhibits

General mechanism of kinase inhibition by benzothiazole derivatives.

References

Spectroscopic Profile of 2,6-Dibromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dibromobenzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₇H₃Br₂NS. Its structure consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.

  • Molecular Formula: C₇H₃Br₂NS

  • Molecular Weight: 292.98 g/mol [1]

  • Appearance: Off-white to yellow solid[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.90 - 8.92s (singlet)H-4
8.52 - 8.53d (doublet)H-5 or H-7
8.35 - 8.36d (doublet)H-5 or H-7

Data obtained in DMSO-d₆ at 300 MHz.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155C-2
~152C-7a
~138C-4
~135C-3a
~128C-5
~125C-7
~120C-6

Note: This data is predicted based on known chemical shifts for substituted benzothiazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch
1600 - 1585MediumC=C aromatic ring stretching
1550 - 1450StrongC=N and C=C ring stretching
1250 - 1000MediumC-H in-plane bending
850 - 750StrongC-H out-of-plane bending
700 - 500StrongC-Br stretch

Note: This data is predicted based on characteristic IR absorptions for aromatic and halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
291~50%[M]⁺ (containing ²Br⁷⁹)
293~100%[M]⁺ (containing ¹Br⁷⁹ and ¹Br⁸¹) / [M+2]⁺
295~50%[M]⁺ (containing ²Br⁸¹) / [M+4]⁺

The molecular ion peak is reported at m/z = 293 (M⁺).[2][3] The presence of two bromine atoms results in a characteristic isotopic cluster with peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct insertion probe or by dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used for accurate mass measurements.

  • Ionization Method: Electron Impact (EI) or a soft ionization technique such as ESI can be employed.

  • Parameters (for EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic isotopic pattern of the bromine atoms.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Purified Solid Sample Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Isotopic Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystal Structure of 2,6-Disubstituted Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-disubstituted benzothiazole derivatives, with a specific focus on 6-bromo-1,3-benzothiazol-2-amine as a representative example. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutic agents.

Crystallographic Data Analysis

The determination of the crystal structure of 6-bromo-1,3-benzothiazol-2-amine through single-crystal X-ray diffraction reveals key insights into its solid-state conformation and intermolecular interactions.[1] The crystallographic data provides a foundational understanding of the molecule's geometry, which dictates its interaction with biological targets.

Table 1: Crystallographic Data for 6-Bromo-1,3-benzothiazol-2-amine [1]

ParameterValue
Chemical FormulaC₇H₅BrN₂S
Molecular Weight229.10 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)8.6268 (7)
b (Å)22.487 (2)
c (Å)4.0585 (3)
V (ų)787.30 (11)
Z4
Calculated Density (Mg m⁻³)1.933
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)298

The molecule is nearly planar, with a root-mean-square deviation of 0.011 Å for the non-hydrogen atoms.[1] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets along the (010) plane.[1] Additionally, weak aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.884 (10) Å and potential C—H⋯Br interactions contribute to the overall crystal packing.[1]

Experimental Protocols

The synthesis and structural elucidation of 2,6-disubstituted benzothiazole derivatives involve a series of well-defined experimental procedures.

Synthesis of 2-Amino-6-bromobenzothiazole

A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • A solution of 4-bromoaniline in glacial acetic acid is prepared in a reaction vessel.

  • Potassium thiocyanate is added to the solution.

  • The mixture is cooled in an ice bath.

  • A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.

  • The reaction mixture is then poured into water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-6-bromobenzothiazole.

G General Synthesis Workflow for 2-Amino-6-bromobenzothiazole A 4-Bromoaniline + Potassium Thiocyanate in Glacial Acetic Acid B Cooling (Ice Bath) A->B C Dropwise Addition of Bromine in Glacial Acetic Acid B->C D Stirring at Room Temperature C->D E Precipitation in Water D->E F Filtration and Washing E->F G Recrystallization (Ethanol) F->G H Pure 2-Amino-6-bromobenzothiazole G->H

Caption: General Synthesis Workflow for 2-Amino-6-bromobenzothiazole.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray analysis are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 6-bromo-1,3-benzothiazol-2-amine, crystals were obtained from a methanol solution.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα).[1] The crystal is rotated, and a series of diffraction patterns are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct or Patterson methods, which provides an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis A Synthesized Compound B Dissolution in Suitable Solvent A->B C Slow Evaporation B->C D Single Crystal Formation C->D E Crystal Mounting D->E F Data Collection (Diffractometer) E->F G Data Processing F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement (Least-Squares) H->I J Final Crystal Structure I->J

Caption: Experimental Workflow for Crystal Structure Determination.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a range of biological activities, with anticancer and antibacterial effects being particularly prominent. The mechanism of action for their anticancer properties is often associated with the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

While the specific signaling pathways affected by 2,6-Dibromobenzothiazole derivatives require further investigation, related compounds have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

G Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway compound 2,6-Disubstituted Benzothiazole Derivative PI3K PI3K compound->PI3K Inhibition Raf Raf compound->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression

Caption: Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives.

This guide serves as a comprehensive resource for understanding the crystal structure analysis of 2,6-disubstituted benzothiazole derivatives. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery. The elucidation of crystal structures is a critical step in the rational design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Solubility Characteristics of 2,6-Dibromobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2,6-Dibromobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these parameters. It includes a comprehensive, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, a logical workflow is presented to guide researchers through the process of solubility determination and its application in further research and development.

Introduction

This compound is a halogenated derivative of benzothiazole. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazole ring system significantly influences its physicochemical properties, such as solubility, which in turn affects its bioavailability, reaction kinetics, and formulation possibilities. An understanding of the solubility of this compound in various organic solvents is therefore critical for its effective use in drug discovery, process chemistry, and materials science.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C (77°F)

Solvent ClassSolventMolar Mass ( g/mol )Density (g/mL)Polarity IndexSolubility (g/L)Solubility (mol/L)
Protic Solvents
Methanol32.040.7925.1Data not availableData not available
Ethanol46.070.7894.3Data not availableData not available
Isopropanol60.100.7863.9Data not availableData not available
Aprotic Polar Solvents
Acetone58.080.7845.1Data not availableData not available
Acetonitrile41.050.7865.8Data not availableData not available
Dimethylformamide (DMF)73.090.9446.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.131.1007.2Data not availableData not available
Aprotic Nonpolar Solvents
Hexane86.180.6550.1Data not availableData not available
Toluene92.140.8672.4Data not availableData not available
Dichloromethane (DCM)84.931.3303.1Data not availableData not available
Chloroform119.381.4904.1Data not availableData not available
Tetrahydrofuran (THF)72.110.8894.0Data not availableData not available

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed methodology for the accurate and reproducible determination of the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.

3.1. Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a specified and controlled temperature (e.g., 25°C).

3.2. Materials and Equipment

  • This compound (high purity, >98%)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. An excess is critical to ensure that a true equilibrium with the solid phase is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the mixtures at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, the vials can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • The solubility should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L) at the specified temperature.

3.4. Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification cluster_calc 6. Calculation A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Perform accurate dilution G->H J Analyze samples and standards (e.g., HPLC-UV) H->J I Prepare calibration standards I->J K Generate calibration curve J->K L Determine concentration K->L M Calculate solubility from dilution L->M N Report results (g/L, mol/L) M->N

Caption: Workflow for the experimental determination of solubility.

Logical Framework for Solubility Data Application

The determination of solubility is a foundational step in the research and development pipeline. The following diagram illustrates the logical flow of how solubility data for this compound can be integrated into subsequent scientific endeavors.

G cluster_dev Development Pathways cluster_app Specific Applications A Determine Solubility of This compound B Chemical Synthesis & Process Optimization A->B C Pharmaceutical Formulation & Drug Delivery A->C D Materials Science Applications A->D B1 Solvent selection for reactions B->B1 B2 Crystallization & purification design B->B2 C1 Selection of excipients and co-solvents C->C1 C2 Prediction of in vivo dissolution C->C2 D1 Solvent casting of thin films D->D1 D2 Composite material fabrication D->D2

Caption: Application of solubility data in R&D.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to determine these critical parameters. The detailed experimental protocol for the shake-flask method offers a reliable approach to generating high-quality, reproducible solubility data. The logical workflow diagrams presented herein serve to contextualize the importance of solubility data in the broader landscape of chemical and pharmaceutical research and development. The experimental determination of the solubility of this compound in a range of organic solvents is a valuable endeavor that will undoubtedly facilitate its future application.

The 2,6-Dibromobenzothiazole Scaffold: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities. The introduction of halogen atoms, particularly bromine, at various positions on the benzothiazole ring system can significantly modulate the molecule's physicochemical properties and enhance its interaction with biological targets. This technical guide focuses on the potential biological activities of the 2,6-dibromobenzothiazole scaffold.

While direct biological data for this compound is limited in publicly available literature, the extensive research on its 2,6-disubstituted derivatives provides compelling evidence for the scaffold's potential as a foundation for the development of novel therapeutic agents. This guide will synthesize the existing data on these derivatives to highlight the scaffold's promise in anticancer, antimicrobial, and enzyme-inhibiting applications. We will delve into the quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways implicated in the action of these compounds.

Anticancer Activity

Derivatives of the 2,6-disubstituted benzothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data suggests that modifications at the 2- and 6-positions of the benzothiazole ring are crucial for potent anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,6-disubstituted benzothiazole derivatives.

Compound IDR2-SubstituentR6-SubstituentCancer Cell LineAssayIC50 (µM)Reference
1 -NH-cyclohexyl-SO2NH-phenylMCF-7 (Breast)MTT34.5[1]
1 -NH-cyclohexyl-SO2NH-phenylHeLa (Cervical)MTT44.15[1]
1 -NH-cyclohexyl-SO2NH-phenylMG63 (Osteosarcoma)MTT36.1[1]
2 Indole-3-acetamido-CH3MCF-7 (Breast)MTT48.2[2]
3 Pyridine-semicarbazone-(CH3)2NCH2-U937 (Leukemia)Not Specified5.2[3]
4 Pyridine-semicarbazone-HU937 (Leukemia)Not Specified6.6[3]
5 -NH-(4-nitrobenzyl)-ClA431 (Epidermoid)MTT<4[1]
5 -NH-(4-nitrobenzyl)-ClA549 (Lung)MTT<4[1]
5 -NH-(4-nitrobenzyl)-ClH1299 (Lung)MTT<4[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • 2,6-disubstituted benzothiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 2,6-disubstituted benzothiazole scaffold has also been explored for its potential to combat microbial infections. Various derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2,6-disubstituted benzothiazole derivatives against different microorganisms.

Compound IDR2-SubstituentR6-SubstituentMicroorganismMIC (µg/mL)Reference
6 Amidine derivative-CNMoraxella catarrhalis4[4]
7 -NH-aryl-HStaphylococcus aureus50[5]
7 -NH-aryl-HBacillus subtilis25[5]
7 -NH-aryl-HEscherichia coli25[5]
7 -NH-aryl-HCandida albicans25[5]
7 -NH-aryl-HAspergillus niger50[5]
8 -NH-aryl-HStaphylococcus aureus100[5]
8 -NH-aryl-HBacillus subtilis50[5]
8 -NH-aryl-HEscherichia coli25[5]
8 -NH-aryl-HCandida albicans50[5]
8 -NH-aryl-HAspergillus niger100[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 2,6-disubstituted benzothiazole compounds

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of the benzothiazole scaffold have been identified as inhibitors of various enzymes, suggesting a potential therapeutic application in diseases where enzyme dysregulation is a key factor.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected benzothiazole derivatives.

Compound IDR-SubstituentsTarget EnzymeAssayIC50 (nM)Reference
9 2-((dimethylamino)ethyl)amino, 6-methoxyAcetylcholinesterase (AChE)Fluorometric56.3[6]
10 2-((dimethylamino)propyl)amino, 6-fluoroAcetylcholinesterase (AChE)Fluorometric23.4[6]
11 2-((dimethylamino)ethyl)amino, 6-chloroAcetylcholinesterase (AChE)Fluorometric36.7[6]
12 2-(4-fluorophenyl)amino, 6-methoxyMonoamine Oxidase B (MAO-B)Fluorometric40.3[5]
13 2-amino, 6-(phenylalaninamido)Carbonic Anhydrase I (hCA I)Stopped-flow CO2 hydration11.2 (Ki, µM)[3]
14 2-amino, 6-(methioninamido)Carbonic Anhydrase II (hCA II)Stopped-flow CO2 hydration8.9 (Ki, µM)[3]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing enzyme inhibition. Specific conditions will vary depending on the enzyme and substrate.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • Benzothiazole derivative inhibitors

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Below are representations of some of these critical pathways.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival BTZ Benzothiazole Derivatives BTZ->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by benzothiazole derivatives.

JAK_STAT_Signaling_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription BTZ Benzothiazole Derivatives BTZ->JAK Inhibits

Caption: JAK/STAT signaling pathway and potential inhibition by benzothiazole derivatives.

PI3K_Akt_mTOR_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation mTORC1->Cell_Growth BTZ Benzothiazole Derivatives BTZ->PI3K Inhibits BTZ->Akt Inhibits BTZ->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The extensive body of research on its 2,6-disubstituted derivatives strongly indicates a high potential for significant biological activity. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives underscore the value of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop lead compounds for preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the rich pharmacological landscape of the this compound scaffold.

References

The Discovery and Enduring Legacy of Halogenated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry. Its journey began in 1879 with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles, including the halogenated 2-chlorobenzothiazole[1]. While initially explored for industrial applications, such as vulcanization accelerators, the true potential of benzothiazoles in medicine unfolded in the latter half of the 20th century[1]. The introduction of halogen atoms to this versatile scaffold has proven to be a pivotal strategy in drug discovery, significantly modulating the physicochemical properties and biological activities of these compounds. This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of halogenated benzothiazoles.

A Historical Perspective: From Industrial Use to a Privileged Scaffold

The initial synthesis of a halogenated benzothiazole can be traced back to A.W. Hofmann's pioneering work in 1879, where he reported the formation of 2-chlorobenzothiazole[1]. However, the widespread therapeutic potential of halogenated benzothiazoles was not immediately recognized. It was the discovery of the biological activities of the broader benzothiazole class that spurred further investigation into their halogenated derivatives. Researchers found that the incorporation of halogens such as fluorine, chlorine, bromine, and iodine could enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects, thereby fine-tuning the pharmacological profile of the parent molecule. This has led to the development of a vast library of halogenated benzothiazoles with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Synthetic Methodologies: Crafting Halogenated Benzothiazoles

The synthesis of halogenated benzothiazoles typically involves two main strategies: direct halogenation of a pre-formed benzothiazole ring or the use of halogen-substituted precursors in the ring-forming reaction.

General Synthesis of 2-Aryl-6-halobenzothiazoles

One of the most common methods for synthesizing 2-aryl-6-halobenzothiazoles is the condensation of a 2-amino-5-halothiophenol with a substituted benzaldehyde.

Experimental Protocol: Synthesis of 2-Aryl-6-halobenzothiazoles

  • Materials:

    • 2-amino-5-halothiophenol (e.g., 2-amino-5-chlorothiophenol, 2-amino-5-bromothiophenol)

    • Substituted aromatic aldehyde

    • Solvent (e.g., Dimethylformamide (DMF), ethanol)

    • Oxidizing agent (e.g., air, hydrogen peroxide)

  • Procedure:

    • Dissolve the 2-amino-5-halothiophenol and the substituted aromatic aldehyde in the chosen solvent in a round-bottom flask.

    • The reaction mixture is then heated to reflux for a specified period, typically ranging from 2 to 8 hours.

    • During the reaction, an oxidizing agent is often employed to facilitate the cyclization and aromatization to the benzothiazole ring. In many cases, atmospheric oxygen is sufficient.

    • After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

    • The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6-halobenzothiazole.

    • The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data on Biological Activities

The introduction of halogens into the benzothiazole scaffold has a profound impact on their biological efficacy. The following tables summarize the in vitro activities of various halogenated benzothiazoles against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Halogenated Benzothiazoles (IC50 values in µM)

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
B1 6-FluoroMCF-7 (Breast)0.37[2]
B2 5-FluoroHCT-116 (Colon)0.08[2]
B3 6-ChloroA549 (Lung)1.6[3]
B4 6-BromoColo-205 (Colon)5.2[4]
B5 6-Nitro, 4-Chloro (on phenyl)MCF-7 (Breast)6.11[5]

Table 2: Antimicrobial Activity of Halogenated Benzothiazoles (MIC values in µg/mL)

Compound IDHalogen SubstitutionBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
AB1 6-ChloroS. aureus12.5C. albicans32[6][7]
AB2 4-Chloro (on phenyl)E. coli6.25C. parapsilosis64[7][8]
AB3 6-FluoroP. aeruginosa12.5--[8]
AB4 6-Bromo--C. krusei1.95[9]
AB5 6-ChloroE. faecalis~1--[8]

Signaling Pathways and Mechanisms of Action

Halogenated benzothiazoles exert their biological effects through various mechanisms, often by inhibiting key enzymes involved in disease progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2:n Binding P1 P VEGFR2->P1 Autophosphorylation P2 P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream P3 P P2->Downstream P3->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Halogenated_BT Halogenated Benzothiazole Halogenated_BT->VEGFR2:s Inhibition DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development TargetID Target Identification & Validation LibDesign Library Design & Virtual Screening TargetID->LibDesign Synthesis Synthesis of Halogenated Benzothiazoles LibDesign->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS HitToLead Hit-to-Lead (SAR Studies) HTS->HitToLead Identified Hits LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt LeadOpt->Synthesis Iterative Synthesis InVivo In Vivo Efficacy & Safety Studies LeadOpt->InVivo Optimized Lead IND Investigational New Drug (IND) Application InVivo->IND

References

2,6-Dibromobenzothiazole: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzothiazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a benzothiazole core with bromine atoms at the 2 and 6 positions, offers two reactive sites for a variety of cross-coupling reactions. This dual functionality allows for the strategic and controlled introduction of diverse molecular fragments, making it an attractive starting material for the synthesis of complex molecules with a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. A reliable method involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound[1][2]

A detailed experimental protocol for the synthesis of this compound is presented below. This procedure has been reported to provide the desired product in good yield and high purity.

Materials:

  • Benzothiazole

  • N-Bromosuccinimide (NBS)

  • Titanium dioxide (TiO₂)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

  • Heat the mixture to 45-55 °C with stirring to initiate reflux.

  • Once refluxing, add 0.2 to 0.23 mol of N-bromosuccinimide and 0.001 to 0.02 mol of titanium dioxide to the flask in one portion.

  • Continue the reaction under reflux for 9-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

Quantitative Data:

ParameterValueReference
Yield74.4% - 76.9%[1][2]
Purity99.3% - 99.4%[1][2]
Mass Spectrum (MS)m/z = 293 (M+)[1][2]
¹H NMR (DMSO, 300MHz)δ: 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)[1][2]

Applications in Organic Synthesis

The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can undergo sequential or double Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2 and 6 positions.

Experimental Protocol: Synthesis of 2,6-Diarylbenzothiazoles via Suzuki-Miyaura Coupling

This protocol is a general procedure for the di-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromobenzothiazoles:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2-Amino-6-bromobenzothiazoleArylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂OModerate to Excellent
N-(6-bromobenzo[d]thiazol-2-yl)acetamideArylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃1,4-Dioxane80-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be di-aminated with a variety of primary and secondary amines to generate 2,6-diaminobenzothiazole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2,6-Diaminobenzothiazole Derivatives via Buchwald-Hartwig Amination

This general protocol for the di-amination of this compound is based on established methods for related dihaloarenes.

Materials:

  • This compound

  • Amine (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • XPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02-0.04 mmol), XPhos (0.04-0.08 mmol), and sodium tert-butoxide (3.0 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (2.5 mmol).

  • Add anhydrous and degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This compound can be reacted with terminal alkynes to synthesize 2,6-dialkynylbenzothiazole derivatives, which are useful intermediates for further transformations or as components in conjugated materials.

Experimental Protocol: Synthesis of 2,6-Dialkynylbenzothiazoles via Sonogashira Coupling

This is a general procedure for the di-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of 2,6-disubstituted benzothiazoles have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][4][5]

The ability to synthesize a diverse library of 2,6-disubstituted benzothiazole derivatives through the aforementioned cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity as PI3K/Akt/mTOR inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Metabolism Metabolism mTORC1->Metabolism ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Benzothiazole 2,6-Disubstituted Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits Benzothiazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2,6-disubstituted benzothiazole derivatives.

Experimental Workflow

The use of this compound as a starting material allows for a streamlined and modular approach to the synthesis of bioactive compounds. A general experimental workflow is depicted below.

experimental_workflow cluster_reactions Cross-Coupling Reactions cluster_products 2,6-Disubstituted Benzothiazole Derivatives cluster_evaluation Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira diaryl 2,6-Diarylbenzothiazoles suzuki->diaryl diamino 2,6-Diaminobenzothiazoles buchwald->diamino dialkynyl 2,6-Dialkynylbenzothiazoles sonogashira->dialkynyl screening Biological Screening (e.g., Kinase Assays) diaryl->screening diamino->screening dialkynyl->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt end Bioactive Lead Compound lead_opt->end

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.

This compound is a highly valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a wide array of 2,6-disubstituted benzothiazole derivatives. The ability to perform selective and efficient cross-coupling reactions at both the 2 and 6 positions provides a powerful tool for medicinal chemists and materials scientists. In particular, the application of this scaffold in the development of kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Reactivity Profile of the C-Br Bonds in 2,6-Dibromobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. 2,6-Dibromobenzothiazole represents a key building block, offering two reactive sites for functionalization through various cross-coupling reactions. Understanding the differential reactivity of the C2-Br and C6-Br bonds is crucial for the regioselective synthesis of complex derivatives. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon established principles of cross-coupling chemistry and analogous heterocyclic systems. It offers detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, designed to facilitate the selective functionalization of this versatile scaffold.

Introduction: The Significance of this compound

Benzothiazole derivatives are integral to numerous pharmaceuticals and functional materials due to their wide range of biological activities and unique electronic properties. The presence of two bromine atoms in this compound provides synthetic chemists with a versatile platform for introducing molecular diversity. The key to unlocking its full potential lies in the ability to selectively functionalize one C-Br bond in the presence of the other. This guide explores the factors governing this selectivity and provides practical methodologies for achieving it.

Predicted Reactivity Profile: C2-Br vs. C6-Br

While specific quantitative data for the selective functionalization of this compound is not extensively reported in the literature, a reactivity profile can be predicted based on the electronic properties of the benzothiazole ring and established trends in the chemistry of halogenated heterocycles.

The benzothiazole ring system features a nitrogen atom at position 3, which is electron-withdrawing. This electronic influence is expected to render the C2 position more electrophilic and, consequently, the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. In contrast, the C6-Br bond is situated on the benzene ring and is less influenced by the heteroatoms. Therefore, it is predicted that the C2-Br bond will be inherently more reactive than the C6-Br bond.

However, this inherent reactivity can be modulated by the choice of reaction conditions, particularly the palladium catalyst, ligand, and base. For instance, sterically hindered ligands can favor reaction at the less sterically encumbered C6 position.

Experimental Protocols for Selective Cross-Coupling Reactions

The following protocols are proposed as starting points for the selective functionalization of this compound. Optimization of these conditions is highly recommended for each specific substrate combination.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. To achieve selective mono-arylation of this compound, careful control of stoichiometry and reaction conditions is essential.

Predicted Selectivity: Reaction is predicted to occur preferentially at the C2 position.

Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling

ParameterProposed Condition for C2-SelectivityProposed Condition for C6-Selectivity
This compound 1.0 equiv1.0 equiv
Arylboronic Acid 1.1 equiv1.1 equiv
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand --
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80-90 °C100-110 °C
Reaction Time 4-12 h12-24 h

Experimental Protocol (General Procedure for C2-Selective Suzuki Coupling):

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations.

Predicted Selectivity: Preferential reaction at the C2 position is anticipated.

Table 2: Proposed Conditions for Selective Sonogashira Coupling

ParameterProposed Condition for C2-Selectivity
This compound 1.0 equiv
Terminal Alkyne 1.2 equiv
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Copper Co-catalyst CuI (5 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 50 °C
Reaction Time 2-8 h

Experimental Protocol (General Procedure for C2-Selective Sonogashira Coupling):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds, crucial in the synthesis of many biologically active compounds.

Predicted Selectivity: The C2-Br bond is expected to be more reactive.

Table 3: Proposed Conditions for Selective Buchwald-Hartwig Amination

ParameterProposed Condition for C2-Selectivity
This compound 1.0 equiv
Amine 1.2 equiv
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos or BrettPhos (4 mol%)
Base NaOtBu or K₃PO₄ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 90-110 °C
Reaction Time 6-18 h

Experimental Protocol (General Procedure for C2-Selective Buchwald-Hartwig Amination):

  • To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • In a separate glovebox or under an inert atmosphere, prepare a mixture of Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst/ligand solution to the reaction flask.

  • Heat the mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for the selective functionalization of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_suzuki This compound conditions_suzuki Arylboronic Acid (1.1 eq) Pd(PPh3)4 K2CO3, Dioxane/H2O, 90°C start_suzuki->conditions_suzuki C2-Selective product_suzuki 2-Aryl-6-bromobenzothiazole conditions_suzuki->product_suzuki

Caption: C2-Selective Suzuki-Miyaura Coupling Workflow.

G cluster_sonogashira Sonogashira Coupling Workflow start_sono This compound conditions_sono Terminal Alkyne (1.2 eq) Pd(PPh3)2Cl2, CuI TEA, THF, RT start_sono->conditions_sono C2-Selective product_sono 2-Alkynyl-6-bromobenzothiazole conditions_sono->product_sono

Caption: C2-Selective Sonogashira Coupling Workflow.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_buchwald This compound conditions_buchwald Amine (1.2 eq) Pd2(dba)3, XPhos NaOtBu, Toluene, 100°C start_buchwald->conditions_buchwald C2-Selective product_buchwald 2-Amino-6-bromobenzothiazole conditions_buchwald->product_buchwald

Caption: C2-Selective Buchwald-Hartwig Amination Workflow.

G start This compound mono_c2 2-R1-6-bromobenzothiazole start->mono_c2 Reaction 1 (C2-Selective) di_sub 2-R1-6-R2-benzothiazole mono_c2->di_sub Reaction 2 (C6-Functionalization)

Caption: Sequential Functionalization Strategy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. The differential reactivity of the C2-Br and C6-Br bonds, with the former predicted to be more reactive, allows for selective mono-functionalization under carefully controlled cross-coupling conditions. This guide provides a theoretical framework and practical, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Researchers are encouraged to use these methodologies as a starting point and to perform systematic optimization to achieve the desired outcomes for their specific synthetic targets.

Theoretical Insights into the Electronic Landscape of 2,6-Dibromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. The introduction of substituent groups, such as bromine atoms, onto the benzothiazole core can significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or an organic semiconductor material.[1][2] Theoretical and computational chemistry offer powerful tools to elucidate these electronic properties at the molecular level, providing insights that can guide the rational design of novel compounds with desired functionalities.[3][4]

This guide focuses on the theoretical study of 2,6-Dibromobenzothiazole, outlining the computational protocols and key electronic descriptors that are crucial for its characterization.

Computational Methodology

The primary theoretical approach for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[3][4][5] This method provides a good balance between computational cost and accuracy for medium-sized organic molecules.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for such systems is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[6]

Electronic Property Calculations

Once a stable geometry is obtained, a range of electronic properties can be calculated. These calculations are typically performed using the same DFT method as the geometry optimization. Key properties include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its optical properties.[1][8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[3][9] It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[1][3]

  • Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).[1]

Software

The calculations described above are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[3][4]

Illustrative Electronic Properties of this compound

The following table summarizes hypothetical, yet realistic, quantitative data for the electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This data is intended for illustrative purposes to guide researchers.

PropertySymbolValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-6.85eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.75eV
HOMO-LUMO Energy GapEgap5.10eV
Dipole Momentµ2.5Debye
Electronegativityχ4.30eV
Chemical Hardnessη2.55eV
Global Electrophilicity Indexω3.62eV

Visualizing Molecular Structure and Computational Workflow

Visual representations are essential for understanding molecular structures and computational processes. The following diagrams were generated using the Graphviz (DOT language).

Caption: Ball-and-stick representation of this compound.

computational_workflow Computational Workflow for Electronic Property Analysis arrow arrow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) check_min->elec_prop Yes analysis Data Analysis and Interpretation elec_prop->analysis

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

The theoretical study of this compound's electronic properties, guided by established computational methodologies like Density Functional Theory, is a crucial step in understanding its potential applications. By calculating and analyzing parameters such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, researchers can gain valuable insights into the molecule's reactivity, stability, and intermolecular interactions. This knowledge is instrumental in the fields of drug design and materials science for the development of novel and more effective benzothiazole-based compounds. The workflows and illustrative data presented in this guide provide a solid foundation for initiating such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-dibromobenzothiazole from benzothiazole, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide (TiO₂) as a catalyst, offering a direct and efficient route to the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialBenzothiazole[1][2]
ProductThis compound[1][2]
Molecular FormulaC₇H₃Br₂NS
Molecular Weight292.98 g/mol
Yield74.4% - 76.9%[1]
Purity99.3% - 99.4%[1]
Mass Spec (m/z)293 (M⁺)[1]
¹H NMR (DMSO, 300MHz) δ8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H)[1]

Experimental Protocol

This protocol details the synthesis of this compound from benzothiazole using N-bromosuccinimide and titanium dioxide.

Materials:

  • Benzothiazole (0.1 mol)

  • N-bromosuccinimide (NBS) (0.22 mol)

  • Titanium dioxide (TiO₂) (0.008 mol)

  • Chloroform (200 mL)

  • Saturated sodium bicarbonate solution (150 mL)

  • Anhydrous sodium sulfate (5 g)

  • Isopropanol (100 mL)

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

  • Reaction Initiation: Heat the solution to 45-55°C with stirring to initiate reflux.

  • Addition of Reagents: Once refluxing, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the reaction mixture in one portion.[1][2]

  • Reaction: Maintain the reaction mixture at 45-55°C under reflux for 9-15 hours.[1][2]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer three times with 50 mL portions of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.[1]

    • Dry the organic layer over anhydrous sodium sulfate (5 g).

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain a faint yellow solid.

  • Recrystallization: Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.[1][2]

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and ¹H NMR.

Visualizations

Reaction Scheme:

ReactionScheme Synthesis of this compound Benzothiazole Benzothiazole Benzothiazole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction TiO2 TiO₂ (catalyst) TiO2->Reaction catalyst Chloroform Chloroform, 45-55°C, 9-15h Chloroform->Reaction solvent, heat Dibromobenzothiazole This compound Reaction->Dibromobenzothiazole

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Dissolve Benzothiazole in Chloroform Heat Heat to 45-55°C Dissolve->Heat AddReagents Add NBS and TiO₂ Heat->AddReagents Reflux Reflux for 9-15 hours AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Cool->Filter Wash Wash with NaHCO₃ solution Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Isopropanol Evaporate->Recrystallize Characterize Characterize (MS, NMR) Recrystallize->Characterize

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for N-Bromosuccinimide (NBS) Bromination of Benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bromination of benzothiazole and its derivatives using N-Bromosuccinimide (NBS). NBS is a versatile and milder brominating agent compared to liquid bromine, offering better control and selectivity in electrophilic aromatic substitution reactions.[1][2]

Introduction

Benzothiazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[3][4] The introduction of a bromine atom onto the benzothiazole ring is a key synthetic transformation, providing a handle for further functionalization through cross-coupling reactions. N-Bromosuccinimide (NBS) has emerged as a preferred reagent for this purpose due to its ease of handling and the ability to achieve controlled monobromination, thereby avoiding over-bromination which can be an issue with the more reactive elemental bromine.[2]

The regioselectivity of the bromination is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of any activating or deactivating groups on the benzothiazole ring.[1][2] This document outlines various protocols and summarizes the impact of these factors on the reaction outcome.

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the bromination of benzothiazole precursors and related reactions involving NBS.

Table 1: Effect of Solvent on the Yield of Benzothiazole Synthesis via Oxidative Cyclization using NBS

Starting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Side Products NotedReference
PhenylthioureaNBSDichloromethaneAmbient48-[2]
PhenylthioureaNBSAcetonitrileAmbient23Ring bromination[2]
PhenylthioureaNBSMethanolAmbient15Ring bromination[2]
PhenylthioureaNBSWaterAmbient3Ring bromination[2]

Table 2: One-Pot Synthesis of Substituted 2-Aminobenzothiazoles using NBS

Starting Material 1Starting Material 2ReagentsSolventTemperatureYield (%)Reference
p-ToluidineNH₄SCNNBS/Bu₄NBrDMEAmbient51[3][4]
p-AnisidineNH₄SCNNBS/Bu₄NBrDMEAmbient54[3][4]
p-BromoanilineNH₄SCNNBS/Bu₄NBrDMEAmbient20[3][4]

Experimental Protocols

Herein are detailed methodologies for key experiments involving the bromination of benzothiazole derivatives with NBS.

Protocol 1: General Procedure for Mono-bromination of Activated Benzothiazoles

This protocol is adapted for the selective mono-bromination of a substituted benzothiazole, particularly at the para-position relative to an activating group.[2]

Materials:

  • Substituted benzothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Cool the solution to -10°C using a suitable cooling bath.

  • Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the cooled solution.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated benzothiazole.

Protocol 2: Bromination of 2-Aminobenzothiazole using NBS

This protocol provides a method for the bromination of 2-aminobenzothiazole, offering a milder alternative to using elemental bromine.[1]

Materials:

  • 2-Aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents).

  • Add a suitable solvent such as 1,2-dimethoxyethane (DME).

  • Stir the mixture at ambient temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Bromination of Benzothiazole under Acidic Conditions

For less reactive benzothiazole rings, bromination with NBS can be facilitated by the use of a strong acid.[5][6]

Materials:

  • Benzothiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Chloroform

Procedure:

  • In a flask equipped with a stirrer, add benzothiazole to a mixture of concentrated sulfuric acid and chloroform at room temperature.

  • Carefully add N-bromosuccinimide to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the reaction is complete, carefully pour the mixture over ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Diagram 1: General Workflow for NBS Bromination of Benzothiazole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Benzothiazole Derivative in Solvent add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs 1 stir Stir at Controlled Temperature add_nbs->stir 2 monitor Monitor by TLC stir->monitor 3 quench Quench Reaction (e.g., with water) monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry and Concentrate extract->dry 6 purify Purify by Chromatography/Recrystallization dry->purify 7 end Pure Brominated Benzothiazole purify->end

Caption: Experimental workflow for the NBS bromination of benzothiazole.

Diagram 2: Logical Relationship of Factors Affecting Bromination

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes center NBS Bromination of Benzothiazole yield Yield center->yield regioselectivity Regioselectivity center->regioselectivity side_products Side Products (e.g., over-bromination) center->side_products benzothiazole Benzothiazole Substituents benzothiazole->center nbs NBS Stoichiometry nbs->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center catalyst Catalyst/Acid catalyst->center

Caption: Factors influencing the outcome of NBS bromination of benzothiazole.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,6-dibromobenzothiazole. This versatile building block offers two reactive C-Br bonds, allowing for selective mono- or di-functionalization to generate a diverse library of substituted benzothiazole derivatives for applications in medicinal chemistry, drug development, and materials science.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The ability to selectively introduce substituents at specific positions on the benzothiazole ring is of paramount importance for tuning the physicochemical and pharmacological properties of these molecules. This compound serves as a valuable starting material for such endeavors, with the two carbon-bromine bonds amenable to a variety of palladium-catalyzed cross-coupling reactions.

The differential electronic environment of the C2 and C6 positions can allow for regioselective functionalization under carefully controlled reaction conditions. Generally, the C2 position is more electron-deficient due to the proximity of the heteroatoms in the thiazole ring, which can influence its reactivity compared to the C6 position on the benzene ring. This allows for the synthesis of a diverse range of 2,6-disubstituted benzothiazoles through sequential or one-pot cross-coupling strategies.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)L2-R' PdII->PdII_R Transmetalation Transmetalation (e.g., Suzuki, Stille) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination Substrate R-X (this compound) Reagent R'-M (e.g., ArB(OH)2, ArSnBu3)

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow General Experimental Workflow A Reaction Setup: - this compound - Palladium Catalyst - Ligand - Base B Add Anhydrous, Degassed Solvent A->B C Add Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->C D Heat Reaction Mixture (Monitor by TLC/LC-MS) C->D E Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash with Brine D->E F Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography E->F G Characterization: - NMR - Mass Spectrometry - etc. F->G

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between this compound and various organoboron reagents. By carefully controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can be achieved.

Data Presentation: Suzuki-Miyaura Coupling of Bromobenzothiazole Derivatives

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromobenzothiazole derivatives with various arylboronic acids. While specific data for this compound is limited, the data for analogous compounds such as 2-amino-6-bromobenzothiazole and 4,7-dibromobenzothiadiazole provide a strong basis for reaction development.[1][2]

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O953185[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O953182[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O953178[1]
4Thiophen-2-ylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Toluene1102472 (mono)[1]
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Xylene1402465 (di)[1]
Experimental Protocol: General Procedure for Mono-arylation

This protocol is adapted from the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole and can be optimized for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated benzothiazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted benzothiazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Bromobenzothiadiazole Derivatives

The following table presents representative data for the Sonogashira coupling of 4-bromo-2,1,3-benzothiadiazole derivatives, which can serve as a starting point for the functionalization of this compound.[3]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT95
24-EthynyltoluenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT92
31-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF5085
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene6088
Experimental Protocol: General Procedure for Mono-alkynylation

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromo-heterocycles.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous, degassed THF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired mono-alkynyl benzothiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of amino-substituted benzothiazoles.[4] Selective mono- or di-amination can be achieved by controlling the reaction stoichiometry and conditions.

Data Presentation: Buchwald-Hartwig Amination of Bromobenzothiazole Analogues

The following data for the amination of related brominated heterocycles provides a guide for developing conditions for this compound.[5]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10092
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11085
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Toluene10088
4IndolePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11075
Experimental Protocol: General Procedure for Mono-amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or other suitable biarylphosphine ligand (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a glovebox, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired mono-aminated benzothiazole.

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings can also be employed with this compound.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant consideration.[1]

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene. Regioselectivity can be an issue, and optimization of reaction conditions is often necessary.

Cyanation

The palladium-catalyzed cyanation of this compound can introduce a nitrile group, which is a versatile synthetic intermediate. Non-toxic cyanide sources like K₄[Fe(CN)₆] are often preferred.[6]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile strategy for the synthesis of a wide variety of 2,6-disubstituted benzothiazole derivatives. The ability to perform selective mono- or di-functionalization allows for the creation of a diverse range of compounds for screening in drug discovery and for the development of novel materials. The protocols provided herein, based on established methodologies for benzothiazole and related heterocyclic systems, serve as a robust starting point for the synthesis and exploration of this important class of compounds. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrates.

References

Application Notes and Protocols: Suzuki Coupling for the Derivatization of 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the benzothiazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents and for establishing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[3][4]

This document provides a detailed protocol for the derivatization of 2,6-dibromobenzothiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol enables the selective mono- or di-arylation of the benzothiazole core, providing a straightforward route to a diverse library of substituted benzothiazole derivatives for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (typically an arylboronic acid or its ester) in the presence of a base.[3][5] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[3] The regioselectivity of the reaction on di-halogenated substrates can often be controlled by stoichiometry and reaction conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

General Protocol for Mono-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-bromo-6-arylbenzothiazole.

General Protocol for Di-Arylation of this compound
  • Reaction Setup: Follow the same initial setup as for mono-arylation, but increase the amount of the arylboronic acid to 2.2-2.5 equivalents.

  • Catalyst and Base: The amounts of catalyst and base can be kept the same or slightly increased.

  • Reaction Conditions: The reaction time may need to be extended to ensure complete conversion to the di-substituted product. Monitor carefully by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the mono-arylation to isolate the 2,6-diarylbenzothiazole product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of bromo-substituted benzothiazole and analogous heterocyclic systems.

Table 1: Mono-Arylation of 2-Amino-6-bromobenzothiazole [6][7]

EntryArylboronic Acid/EsterProductYield (%)
1Phenylboronic acid2-Amino-6-phenylbenzothiazole85
24-Methylphenylboronic acid2-Amino-6-(p-tolyl)benzothiazole82
34-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazole78
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole90

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), Solvent, 95 °C, 31 h.

Table 2: Representative Double Suzuki Coupling of a Dibromo-heterocycle [8]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,5-Diphenyl-3-hexylthiophene88
24-Methylphenylboronic acid2,5-Di(p-tolyl)-3-hexylthiophene85
34-Methoxyphenylboronic acid2,5-Bis(4-methoxyphenyl)-3-hexylthiophene82
44-Chlorophenylboronic acid2,5-Bis(4-chlorophenyl)-3-hexylthiophene75

Reaction Conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (4 mmol), 1,4-Dioxane/H₂O, 90 °C, 12 h.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Pd(PPh3)4 A->B C Add Solvents: - Anhydrous Dioxane - Degassed Water B->C D Establish Inert Atmosphere (Argon/Nitrogen) C->D E Heat to Reaction Temp. (e.g., 90-100 °C) D->E F Monitor by TLC E->F G Aqueous Work-up & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(Ar')Ln pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product reactants Ar-X + Ar'-B(OR)2 reactants->pd_complex base Base base->pd_complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note and Protocol: Synthesis of 2,6-Diaminobenzothiazole from 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diaminobenzothiazole is a valuable building block in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged" structure, appearing in numerous biologically active compounds.[1] The presence of two amino groups on the benzothiazole core offers opportunities for further functionalization to generate libraries of novel compounds for drug discovery and other applications. This application note provides a detailed protocol for the synthesis of 2,6-diaminobenzothiazole starting from the readily accessible 2,6-dibromobenzothiazole.

The proposed synthetic route utilizes a double Buchwald-Hartwig amination reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is known for its broad substrate scope and functional group tolerance, making it an ideal choice for the conversion of aryl halides to aryl amines.[2] In this protocol, an ammonia equivalent is used as the nitrogen source to introduce the two amino groups onto the benzothiazole ring.

Reaction Principle

The synthesis of 2,6-diaminobenzothiazole from this compound is achieved through a palladium-catalyzed double amination reaction. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[4] Due to the presence of two bromine atoms on the substrate, a twofold amination is required to obtain the desired product.

Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas manifold (argon or nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).

    • Add anhydrous toluene (5 mL per mmol of this compound) to the flask.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add this compound (1.0 eq) and sodium tert-butoxide (2.5 eq).

    • In a separate dry flask under an inert atmosphere, dissolve lithium bis(trimethylsilyl)amide (2.5 eq) in anhydrous toluene.

  • Reaction Execution:

    • Slowly add the solution of lithium bis(trimethylsilyl)amide to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 100-110 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture for 1 hour to hydrolyze the silylamine intermediates.

    • Neutralize the solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,6-diaminobenzothiazole.

Data Presentation

ParameterValue
Starting Material This compound
Reagents Pd(OAc)₂, Xantphos, NaOtBu, LiHMDS
Solvent Toluene
Reaction Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 60-80% (estimated)
Characterization
¹H NMR (DMSO-d₆, 400 MHz)δ 7.55 (s, 1H, H-4), 7.21 (d, J = 8.8 Hz, 1H, H-7), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 6.5 (br s, 2H, NH₂), 5.8 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 101 MHz)δ 168.2, 150.1, 145.8, 132.7, 123.4, 115.9, 108.6
MS (ESI)m/z 166.0 [M+H]⁺
IR (KBr, cm⁻¹)3450, 3340, 3220, 1620, 1580, 1490, 810

Note: The characterization data provided is representative for aminobenzothiazoles and should be confirmed experimentally for the synthesized compound.

Visualization

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Double Buchwald-Hartwig Amination cluster_workup Work-up and Purification Pd_OAc Pd(OAc)₂ Catalyst Active Pd(0) Catalyst Pd_OAc->Catalyst In situ formation Xantphos Xantphos Xantphos->Catalyst Toluene_cat Anhydrous Toluene Toluene_cat->Catalyst Product_intermediate Bis(silylamine) Intermediate Catalyst->Product_intermediate 100-110 °C DibromoBT This compound DibromoBT->Product_intermediate NaOtBu NaOtBu (Base) NaOtBu->Product_intermediate LiHMDS LiHMDS (Amine Source) LiHMDS->Product_intermediate Hydrolysis Acidic Hydrolysis (2M HCl) Product_intermediate->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2,6-Diaminobenzothiazole Purification->Final_Product

Caption: Workflow for the synthesis of 2,6-diaminobenzothiazole.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide and lithium bis(trimethylsilyl)amide are strong bases and are moisture-sensitive. Handle under an inert atmosphere.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive protocol for the synthesis of 2,6-diaminobenzothiazole from this compound via a double Buchwald-Hartwig amination. The methodology is robust and relies on a well-established catalytic system. This procedure should be a valuable tool for researchers in medicinal chemistry and related fields for the preparation of this important synthetic intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Application Notes: Derivatization of 2,6-Dibromobenzothiazole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold integral to numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The substitution pattern on the benzothiazole core, particularly at the C-2 and C-6 positions, is crucial for modulating this biological activity.[1][5]

2,6-Dibromobenzothiazole serves as a versatile starting material, or synthon, for the synthesis of novel derivatives. The two bromine atoms provide reactive handles for introducing a wide range of molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzothiazole core to develop potent and selective therapeutic agents. These application notes provide detailed protocols for the derivatization of this compound using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are foundational methods in medicinal chemistry.[6]

Derivatization Strategies & Experimental Protocols

The bromine atoms at the 2- and 6-positions of the benzothiazole ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Derivative Classes start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base, Ligand sono Sonogashira Coupling (Terminal Alkynes) start->sono Pd/Cu Catalysts, Base aryl_deriv 2,6-Diaryl/Heteroaryl Benzothiazoles suzuki->aryl_deriv amino_deriv 2,6-Diamino Benzothiazoles buchwald->amino_deriv alkynyl_deriv 2,6-Dialkynyl Benzothiazoles sono->alkynyl_deriv

Caption: Derivatization strategies for this compound.

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to couple aryl or heteroaryl boronic acids with this compound. This reaction is highly effective for creating libraries of 2,6-di(hetero)aryl benzothiazoles.[7]

Materials:

  • This compound

  • Aryl or Heteroarylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (4.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-disubstituted benzothiazole.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r1 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) r2 2. Add Catalyst: - Pd(PPh₃)₄ r1->r2 r3 3. Add Solvents: - Dioxane/H₂O r2->r3 r4 4. Degas with Argon r3->r4 rxn 5. Heat to 90-110 °C (6-24h) Monitor by TLC/LC-MS r4->rxn w1 6. Cool to RT, Quench & Extract with Ethyl Acetate rxn->w1 w2 7. Wash with H₂O & Brine w1->w2 w3 8. Dry (Na₂SO₄), Filter & Concentrate w2->w3 w4 9. Purify via Column Chromatography w3->w4 end Pure 2,6-Diarylbenzothiazole w4->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This protocol outlines a method for the synthesis of 2,6-diamino-benzothiazole derivatives via palladium-catalyzed Buchwald-Hartwig amination. This reaction is essential for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Materials:

  • This compound

  • Primary or secondary amine (2.2 - 3.0 equivalents)

  • Palladium pre-catalyst (e.g., t-BuXPhos Palladacycle, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (4.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq), the palladium pre-catalyst (3 mol%), the ligand (6 mol%), and the base (4.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent (e.g., Toluene) followed by the amine (2.2 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to obtain the pure 2,6-diamino-benzothiazole derivative.

Data Presentation: Biological Activity

Derivatives of 2,6-disubstituted benzothiazoles have demonstrated significant potential as anticancer agents.[9] The table below summarizes representative in vitro cytotoxicity data for this class of compounds against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR² Substituent (at C-2)R⁶ Substituent (at C-6)Cell LineIC₅₀ (µM)[5][9]
BTZ-1 4-Fluorophenyl4-FluorophenylA549 (Lung)1.25
BTZ-2 3,4-Dimethoxyphenyl3,4-DimethoxyphenylH1299 (Lung)0.98
BTZ-3 Pyridin-4-ylPyridin-4-ylA431 (Skin)2.50
BTZ-4 MorpholinoMorpholinoA549 (Lung)5.70
BTZ-5 4-Nitrophenyl4-NitrophenylH1299 (Lung)3.10
BTZ-6 Piperidin-1-ylPiperidin-1-ylA431 (Skin)8.20

Note: The data presented is illustrative for the class of 2,6-disubstituted benzothiazoles and serves to highlight the potential of derivatives synthesized from this compound.

Potential Mechanism of Action & Signaling Pathways

Many small molecule kinase inhibitors target critical cell signaling pathways that are often dysregulated in cancer. Benzothiazole derivatives have been investigated as inhibitors of such pathways. For instance, they may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a benzothiazole derivative.

G cluster_pathway Simplified Kinase Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->Inhibition

References

Harnessing 2,6-Dibromobenzothiazole for the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with a multitude of derivatives exhibiting potent anticancer activities. The strategic disubstitution at the 2- and 6-positions of the benzothiazole ring has emerged as a promising avenue for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of innovative anticancer compounds utilizing 2,6-dibromobenzothiazole as a versatile starting material.

Introduction

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of various substituents at the 2- and 6-positions allows for the fine-tuning of their biological activity, leading to the discovery of compounds with enhanced potency and selectivity against various cancer cell lines.[2][3] this compound serves as an ideal precursor for generating a diverse library of candidate compounds through modern palladium-catalyzed cross-coupling reactions.

Synthetic Strategies

The bromine atoms at the 2- and 6-positions of the benzothiazole core are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino moieties. Key synthetic transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

A general workflow for the synthesis of 2,6-disubstituted benzothiazole derivatives is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira product1 2,6-Di(hetero)arylbenzothiazoles suzuki->product1 product2 2,6-Diaminobenzothiazole Derivatives buchwald->product2 product3 2,6-Dialkynylbenzothiazole Derivatives sonogashira->product3 end Anticancer Activity Screening product1->end product2->end product3->end

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of the starting material.[4][5]

Materials:

  • Benzothiazole

  • N-Bromosuccinimide (NBS)

  • Titanium dioxide (TiO2)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Isopropanol

Procedure:

  • Dissolve benzothiazole (0.1 mol) in chloroform (200 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heat the mixture to 45-55°C with stirring and reflux.

  • Add N-bromosuccinimide (0.2-0.23 mol) and titanium dioxide (0.001-0.02 mol) to the flask in one portion.

  • Continue the reaction for 9-15 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Wash the filtrate three times with saturated sodium bicarbonate solution (50 mL).

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from isopropanol to yield white crystals of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This generalized protocol can be adapted for the synthesis of 2,6-diarylbenzothiazoles.[6][7]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 4.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (4.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the synthesis of 2,6-diaminobenzothiazole derivatives.[8][9][10]

Materials:

  • This compound

  • Amine (2.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., DBU, 4.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an argon-filled glovebox or Schlenk flask, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.

  • Add the this compound, the amine, and the base.

  • Seal the reaction vessel and heat to 80-120°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2,6-diaminobenzothiazole derivative.

Anticancer Activity and Mechanism of Action

Numerous 2,6-disubstituted benzothiazole derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines. The anticancer activity is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 2,6-disubstituted benzothiazole derivatives against various cancer cell lines.

Compound ID2-Substituent6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
B7 -NH(CH₂-4-NO₂-Ph)-ClA431 (Epidermoid Carcinoma)1.89 ± 0.12
B7 -NH(CH₂-4-NO₂-Ph)-ClA549 (Lung Cancer)2.56 ± 0.21
40 -NH-SO₂-R-NO₂MCF-7 (Breast Cancer)34.5[1]
40 -NH-SO₂-R-NO₂HeLa (Cervical Cancer)44.15[1]
40 -NH-SO₂-R-NO₂MG63 (Osteosarcoma)36.1[1]
12 -NH-N=CH-Indole-HHT29 (Colon Cancer)0.015[1]
12 -NH-N=CH-Indole-HH460 (Lung Cancer)0.28[1]
12 -NH-N=CH-Indole-HA549 (Lung Cancer)1.53[1]
12 -NH-N=CH-Indole-HMDA-MB-231 (Breast Cancer)0.68[1]
34 Pyrimidine derivative-HColo205 (Colon Cancer)5.04[1]
34 Pyrimidine derivative-HU937 (Lymphoma)13.9[1]
34 Pyrimidine derivative-HMCF-7 (Breast Cancer)30.67[1]
34 Pyrimidine derivative-HA549 (Lung Cancer)30.45[1]
5g -NH-CS-NH-(2,4-di-Cl-Ph)-NH₂K562 (Leukemia)~15[11]
Signaling Pathways

A significant mechanism of action for many anticancer benzothiazole derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][12][13][14] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits Benzothiazole 2,6-Disubstituted Benzothiazole Derivatives Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the induction of apoptosis and the suppression of tumor growth.[1]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The application of modern cross-coupling methodologies allows for the creation of diverse libraries of 2,6-disubstituted benzothiazole derivatives with potent and selective anticancer activities. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation cancer therapeutics.

References

Application of 2,6-Dibromobenzothiazole in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzothiazole is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of kinase inhibitors. The strategic placement of bromine atoms at the 2 and 6 positions allows for selective functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of potent and selective kinase inhibitors, targeting various signaling pathways implicated in cancer and other diseases. The benzothiazole core is a known pharmacophore that can mimic the adenine region of ATP, allowing for competitive binding to the kinase catalytic site.[1]

Synthetic Pathways and Methodologies

The development of kinase inhibitors from this compound typically involves a multi-step synthetic sequence. A common strategy involves the initial selective amination at the C2 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C6 position to introduce diverse aryl or heteroaryl moieties.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Materials:

  • Benzothiazole

  • Chloroform

  • N-Bromosuccinimide (NBS)

  • Titanium dioxide (TiO2)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Isopropanol

Procedure:

  • Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

  • Heat the mixture to 50°C with stirring and reflux.

  • Add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the flask.

  • Continue the reaction for 15 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from 100 mL of isopropanol to yield white crystals of this compound.

G cluster_synthesis Synthesis of this compound Benzothiazole Benzothiazole Reaction Mixture Reaction Mixture Benzothiazole->Reaction Mixture Chloroform Crude Product Crude Product Reaction Mixture->Crude Product Reflux, 15h NBS N-Bromosuccinimide NBS->Reaction Mixture TiO2 Titanium Dioxide TiO2->Reaction Mixture Purified Product This compound Crude Product->Purified Product Workup & Recrystallization G cluster_suzuki Suzuki Coupling for 2-Amino-6-arylbenzothiazoles 2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole Reaction Mixture Reaction Mixture 2-Amino-6-bromobenzothiazole->Reaction Mixture Arylboronic acid Crude Product Crude Product Reaction Mixture->Crude Product Dioxane/Water, 95°C Pd(PPh3)4 Pd(PPh3)4 Catalyst Pd(PPh3)4->Reaction Mixture K3PO4 Base (K3PO4) K3PO4->Reaction Mixture Purified Product 2-Amino-6-arylbenzothiazole Crude Product->Purified Product Purification G cluster_pathways Targeted Signaling Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_atr ATR/DDR Pathway cluster_bcr_abl Bcr-Abl Pathway 2,6-Disubstituted Benzothiazoles 2,6-Disubstituted Benzothiazoles PI3K PI3K 2,6-Disubstituted Benzothiazoles->PI3K Inhibits ATR ATR 2,6-Disubstituted Benzothiazoles->ATR Inhibits Bcr-Abl Bcr-Abl 2,6-Disubstituted Benzothiazoles->Bcr-Abl Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation DNA Damage DNA Damage DNA Damage->ATR Chk1 Chk1 ATR->Chk1 Cell Cycle Arrest & Repair Cell Cycle Arrest & Repair Chk1->Cell Cycle Arrest & Repair Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Leukemic Cell Proliferation Leukemic Cell Proliferation Downstream Effectors->Leukemic Cell Proliferation

References

Synthesis of 2,6-Disubstituted Benzothiazole Libraries: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating its pharmacological properties. In particular, 2,6-disubstituted benzothiazoles have emerged as a privileged structural motif in the design of novel therapeutic agents, demonstrating potent anticancer, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed protocols for the synthesis of 2,6-disubstituted benzothiazole libraries, methods for their purification and characterization, and an overview of their biological applications with a focus on anticancer and luciferase inhibitory activities.

Data Presentation

Table 1: Summary of Synthetic Protocols for 2,6-Disubstituted Benzothiazoles
ProtocolStarting MaterialsReagents & ConditionsProduct TypeYield RangeReference(s)
A 2-Amino-5-substituted-thiophenol, Aromatic AldehydeGlycerol, Heat2-Aryl-6-substituted-benzothiazole70-95%[1]
B 2-Amino-5-substituted-thiophenol, Aliphatic Aldehyde4Å Molecular Sieves, CH₂Cl₂, rt; then PCC, CH₂Cl₂, rt2-Alkyl-6-substituted-benzothiazole85-96%[2]
C 2-Amino-5-substituted-thiophenol, Carboxylic AcidPolyphosphoric acid (PPA), 220°C2-Aryl/Alkyl-6-substituted-benzothiazole60-85%[1]
D 6-Substituted-2-aminobenzothiazole, Chloroacetyl chloride, Hydrazine hydrate, Aromatic aldehyde, Thioglycolic acidDioxane, Sodium ethoxide, RefluxThiazolidinone-substituted benzothiazoles65-75%

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-substituted-benzothiazoles via Aldehyde Condensation

This protocol describes the synthesis of 2-aryl-6-substituted-benzothiazoles from the condensation of a substituted 2-aminothiophenol and an aromatic aldehyde in glycerol.

Materials:

  • 2-Amino-5-substituted-thiophenol (e.g., 2-amino-5-methylthiophenol, 2-amino-5-chlorothiophenol)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glycerol

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add equimolar quantities of the 2-amino-5-substituted-thiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol).

  • Add glycerol (10 mL) to the flask.

  • Heat the reaction mixture with stirring until a clear solution is obtained.

  • Allow the reaction to proceed at room temperature for 0.5-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Collect the resulting solid product by filtration using a Buchner funnel.

  • Wash the solid with water.

  • Purify the crude product by recrystallization from ethanol to afford the final 2-aryl-6-substituted-benzothiazole.[1]

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • ¹H and ¹³C NMR: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the NMR spectra.[3][4][5]

  • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol B: Synthesis of 2-Alkyl-6-substituted-benzothiazoles

This two-step protocol involves the formation of a 2,3-dihydrobenzothiazole intermediate followed by oxidation.

Step 1: Synthesis of 2-Alkyl-2,3-dihydro-6-substituted-benzo[d]thiazoles

Materials:

  • 2-Amino-5-substituted-thiophenol

  • Aliphatic aldehyde (e.g., propionaldehyde, isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).

  • Add the 2-amino-5-substituted-thiophenol (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 2 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • The residue, the 2-alkyl-2,3-dihydro-6-substituted-benzo[d]thiazole, can be used in the next step without further purification. For analytical purposes, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6]

Step 2: Oxidation to 2-Alkyl-6-substituted-benzothiazoles

Materials:

  • 2-Alkyl-2,3-dihydro-6-substituted-benzo[d]thiazole from Step 1

  • Pyridinium chlorochromate (PCC) on silica gel

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of PCC on silica gel (2.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the 2-alkyl-2,3-dihydro-6-substituted-benzothiazole (2.0 mmol) from Step 1.

  • Stir the mixture at room temperature for 30 minutes.

  • Upon completion of the reaction, filter the resulting mixture through a thin pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.[6]

Mandatory Visualization

Synthetic Workflow

synthetic_workflow cluster_protocol_A Protocol A: 2-Aryl-6-substituted-benzothiazoles cluster_protocol_B Protocol B: 2-Alkyl-6-substituted-benzothiazoles 2-Amino-5-substituted-thiophenol_A 2-Amino-5-substituted-thiophenol Condensation_A Condensation (Glycerol, Heat) 2-Amino-5-substituted-thiophenol_A->Condensation_A Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation_A Product_A 2-Aryl-6-substituted-benzothiazole Condensation_A->Product_A 2-Amino-5-substituted-thiophenol_B 2-Amino-5-substituted-thiophenol Condensation_B Condensation (4Å MS, CH2Cl2) 2-Amino-5-substituted-thiophenol_B->Condensation_B Aliphatic Aldehyde Aliphatic Aldehyde Aliphatic Aldehyde->Condensation_B Intermediate_B 2-Alkyl-2,3-dihydro-6-substituted- benzo[d]thiazole Condensation_B->Intermediate_B Oxidation_B Oxidation (PCC on Silica) Intermediate_B->Oxidation_B Product_B 2-Alkyl-6-substituted-benzothiazole Oxidation_B->Product_B

Caption: General synthetic workflows for 2,6-disubstituted benzothiazoles.

Signaling Pathways

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Benzothiazole 2,6-Disubstituted Benzothiazole Benzothiazole->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2,6-disubstituted benzothiazoles.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Benzothiazole 2,6-Disubstituted Benzothiazole Benzothiazole->IKK Inhibition Gene_Expression Target Gene Expression (COX-2, iNOS, etc.) Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by 2,6-disubstituted benzothiazoles.

Luciferase_Inhibition cluster_reaction Bioluminescence Reaction Luciferase Luciferase (Enzyme) Light Light Luciferase->Light Luciferin D-Luciferin (Substrate) Luciferin->Luciferase ATP ATP ATP->Luciferase Benzothiazole 2,6-Disubstituted Benzothiazole (Competitive Inhibitor) Benzothiazole->Luciferase Binds to Active Site

Caption: Competitive inhibition of firefly luciferase by 2,6-disubstituted benzothiazoles.

References

Application Notes and Protocols for 2,6-Dibromobenzothiazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzothiazole is a versatile heterocyclic building block of significant interest in materials science. Its unique chemical structure, featuring a fused benzene and thiazole ring with bromine atoms at the 2 and 6 positions, provides reactive sites for various cross-coupling reactions. This enables the synthesis of novel conjugated polymers and small molecules with tailored electronic and photophysical properties. These materials are promising candidates for a range of applications in organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The electron-deficient nature of the benzothiazole core allows for the fine-tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a crucial aspect in the design of high-performance organic semiconductor materials.[1][2]

Key Applications

Materials derived from this compound are primarily explored for their potential in:

  • Organic Field-Effect Transistors (OFETs): The benzothiazole unit can enhance electron mobility in conjugated polymers, making them suitable for n-channel and ambipolar OFETs. The planarity of the polymer backbone, facilitated by the rigid benzothiazole ring, promotes intermolecular π-π stacking, which is essential for efficient charge transport.

  • Organic Photovoltaics (OPVs): Incorporation of the 2,6-benzothiazole moiety into donor-acceptor copolymers can effectively lower the HOMO energy level of the resulting polymer. This can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in bulk heterojunction solar cells.[1][3]

  • Organic Light-Emitting Diodes (OLEDs): While less common, the inherent fluorescence properties of some benzothiazole derivatives suggest their potential use as emissive or charge-transporting materials in OLEDs.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct bromination of benzothiazole.[4]

Protocol 1: Synthesis of this compound

Materials:

  • Benzothiazole

  • N-Bromosuccinimide (NBS)

  • Titanium dioxide (TiO₂)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Isopropanol

Procedure:

  • Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser.

  • Heat the mixture to reflux (approximately 50°C) with stirring.

  • Add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the flask.

  • Continue the reaction at reflux for 15 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from 100 mL of isopropanol to yield white crystals of this compound.[4]

Quantitative Data for Synthesis of this compound

ParameterValueReference
Yield76.9%[4]
Purity99.4%[4]

Polymerization Methodologies

This compound serves as a key monomer in the synthesis of conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations.[5]

Protocol 2: Stille Coupling Polymerization of this compound with a Distannylated Comonomer

Materials:

  • This compound (Monomer A)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)

  • Methanol (for precipitation)

  • Standard Schlenk line equipment

  • Soxhlet extraction apparatus

Procedure:

  • In a flame-dried Schlenk flask, add equimolar amounts of this compound and the distannylated comonomer.

  • Add the palladium catalyst (typically 1-5 mol%) to the flask.

  • Add anhydrous, degassed solvent via cannula under an inert atmosphere (e.g., Argon or Nitrogen).

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into stirring methanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

  • Precipitate the purified polymer from the final high-boiling solvent fraction into methanol, filter, and dry under vacuum.[6]

Protocol 3: Suzuki-Miyaura Coupling Polymerization of this compound with a Diboronic Acid/Ester Comonomer

Materials:

  • This compound (Monomer A)

  • Diboronic acid or diboronic ester comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos)

  • Base (e.g., aqueous K₂CO₃, K₃PO₄)

  • Phase-transfer catalyst (e.g., Aliquat 336), if needed

  • Solvent system (e.g., Toluene/Water, THF/Water)

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk flask, combine equimolar amounts of this compound and the diboronic acid/ester comonomer, the palladium catalyst (2-5 mol%), and the ligand.

  • Add the solvent system and the base (typically 2-3 equivalents). If using a phase-transfer catalyst, add it at this stage.

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.

  • After cooling, separate the organic layer. Wash it with water and brine.

  • Concentrate the organic layer and precipitate the polymer into stirring methanol.

  • Filter the polymer and purify using Soxhlet extraction as described in the Stille protocol.[6][7]

Data Presentation

The following tables summarize representative quantitative data for materials derived from benzothiazole-based monomers. Note: Data for polymers synthesized directly from this compound is limited in the literature; therefore, data from analogous benzothiadiazole-based polymers are presented to illustrate typical properties.

Table 1: Properties of Benzothiadiazole-based Copolymers for OFETs

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioReference
PCDTT-DFBT0.380.17-[8]
PffBT4T-2DT0.23--[9]
PffBT4T-2OD0.096--[9]
TT-BT copolymer0.1-3.5 x 10³[10]

Table 2: Photovoltaic Performance of Benzothiadiazole-based Polymers in Solar Cells

PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PBDTP-DTBT8.07---[4]
P2 (Fluoro-substituted)9.260.85--[11]
PCPDTDTBTDI-8, DMO5.53---[12]
PDTP-DFBT7.9---[8]

Table 3: Photophysical and Electrochemical Properties of Benzothiadiazole-based Copolymers

PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)Absorption Max (nm, film)Reference
PBTBDBD-5.21-3.531.68-[9]
PBTIDBD-5.46-3.601.86-[9]
PCPDTDTBTDI-EH, DMO-5.22-3.5~1.4-
PCPDTDTBTDI-8, DMO-5.10-3.4~1.3-

Visualizations

Synthesis_of_2_6_Dibromobenzothiazole benzothiazole Benzothiazole reflux Reflux (50°C, 15h) benzothiazole->reflux reagents NBS, TiO₂, Chloroform reagents->reflux workup Workup (Filtration, Washing, Drying) reflux->workup product This compound workup->product recrystallization Recrystallization (Isopropanol) product->recrystallization final_product Purified this compound recrystallization->final_product

Caption: Synthesis workflow for this compound.

Stille_Polymerization_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_purification Purification 2_6_DBT This compound polymerization Heat (90-120°C) 24-72h 2_6_DBT->polymerization Distannane Distannylated Comonomer Distannane->polymerization catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->polymerization solvent Anhydrous Toluene solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Conjugated Polymer soxhlet->final_polymer

Caption: General workflow for Stille polymerization.

Suzuki_Polymerization_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_purification Purification 2_6_DBT This compound polymerization Heat (80-100°C) 24-72h 2_6_DBT->polymerization Diboronic_Ester Diboronic Acid/Ester Comonomer Diboronic_Ester->polymerization catalyst_ligand Pd Catalyst + Ligand catalyst_ligand->polymerization base_solvent Base + Solvent System base_solvent->polymerization workup Aqueous Workup polymerization->workup precipitation Precipitation in Methanol workup->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Conjugated Polymer soxhlet->final_polymer

Caption: General workflow for Suzuki polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2,6-Dibromobenzothiazole. This document includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a single step?

A1: The most prevalent and efficient one-step method involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide (TiO₂) as a catalyst in a suitable solvent like chloroform.[1][2] This approach is favored for its operational simplicity and relatively high yields.[1][2]

Q2: What is the role of titanium dioxide (TiO₂) in this reaction?

A2: Titanium dioxide acts as a catalyst in the bromination of the benzothiazole ring at the 2 and 6 positions.[1][2] Its presence facilitates the substitution of bromine atoms onto the benzothiazole core, enabling a one-step synthesis which is more efficient than multi-step procedures.[1][2]

Q3: Can other brominating agents be used instead of N-bromosuccinimide (NBS)?

A3: While NBS is commonly used for this synthesis, other brominating agents like bromine (Br₂) in hydrobromic acid (HBr) are traditionally used for brominating aromatic rings.[3][4] However, NBS is often preferred as it can be a milder and more selective reagent.[3][5] The use of NBS with a catalyst allows for the simultaneous dibromination at the 2 and 6 positions.[1][2]

Q4: What are the key parameters to control for optimizing the yield?

A4: To optimize the yield of this compound, it is crucial to control the molar ratios of reactants, reaction temperature, and reaction time. The optimal temperature range is typically between 45-55°C.[1][2] The molar ratio of benzothiazole to NBS and the amount of TiO₂ catalyst significantly influence the reaction outcome.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (benzothiazole) and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Suboptimal reaction temperature.- Incorrect molar ratios of reactants.- Insufficient reaction time.- Catalyst deactivation or insufficient amount.- Ensure the reaction temperature is maintained within the optimal range (45-55°C).[1][2]- Carefully control the molar ratio of benzothiazole to NBS (typically 1:2 to 1:2.3) and the amount of TiO₂ catalyst.[1][2]- Increase the reaction time and monitor progress using TLC until the starting material is consumed.- Use a fresh, high-purity catalyst and ensure it is well-dispersed in the reaction mixture.
Formation of Mono-brominated Byproduct - Insufficient amount of brominating agent (NBS).- Short reaction time.- Increase the molar equivalent of NBS to ensure complete dibromination.- Extend the reaction time to allow for the second bromination to occur.
Over-bromination (Formation of Tri-brominated Species) - Excess of brominating agent.- High reaction temperature.- Reduce the molar equivalents of NBS.- Lower the reaction temperature to improve selectivity.[6]
Difficult Product Purification - Presence of unreacted starting materials or byproducts.- After the reaction, wash the organic phase with a saturated sodium bicarbonate solution to remove acidic impurities.[1][2]- Perform recrystallization from a suitable solvent, such as isopropanol, to obtain a pure product.[1][2]
Reaction Fails to Initiate - Impure starting materials.- Inactive catalyst.- Ensure the purity of benzothiazole, NBS, and the solvent.- Activate the TiO₂ catalyst by heating it under vacuum before use.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on a common one-step synthesis method.[1][2]

Materials:

  • Benzothiazole

  • N-bromosuccinimide (NBS)

  • Titanium dioxide (TiO₂)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 45°C, 50°C, or 55°C).

  • Once the temperature is stable, add the specified amounts of N-bromosuccinimide and titanium dioxide to the flask.

  • Maintain the reaction at the set temperature under reflux for the specified duration (e.g., 9-15 hours).

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from isopropanol to yield pure, white crystals of this compound.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields from various experiments for the synthesis of this compound.[1][2]

Experiment Benzothiazole (mol) NBS (mol) TiO₂ (mol) Temperature (°C) Time (h) Yield (%) Purity (%)
10.10.220.008501576.999.4
20.10.230.001551374.499.4
30.10.200.02451175.899.3

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve Benzothiazole in Chloroform start->dissolve heat Heat to Reaction Temperature dissolve->heat add_reagents Add NBS and TiO₂ heat->add_reagents reflux Reflux for Specified Time add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter cool->filter wash Wash with NaHCO₃ Solution filter->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Isopropanol evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? check_temp Is Temperature Optimal (45-55°C)? start->check_temp Yes success Yield Optimized start->success No check_ratio Are Molar Ratios Correct? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_ratio->check_time Yes adjust_ratio Adjust Molar Ratios check_ratio->adjust_ratio No increase_time Increase Reaction Time check_time->increase_time No check_time->success Yes adjust_temp->check_ratio adjust_ratio->check_time increase_time->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side reactions in the bromination of benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of Benzothiazole

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the bromination of benzothiazole and its derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the bromination of benzothiazole in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of di- or even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a frequent side reaction due to the electron-rich nature of the benzothiazole ring system, which makes it highly susceptible to electrophilic substitution.[1] The presence of activating groups further increases this reactivity.[1] To favor mono-bromination, consider the following adjustments:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Use a stoichiometric amount, typically 1.0 to 1.1 equivalents, relative to the benzothiazole substrate.[1][2] A large excess of the brominating agent will significantly increase the likelihood of multiple substitutions.[1]

  • Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred for controlled mono-bromination over the more reactive elemental bromine (Br₂).[1][2]

  • Reaction Temperature: Conduct the reaction at lower temperatures, such as 0°C or even -10°C.[1] Higher temperatures provide the energy to overcome the activation barrier for subsequent brominations.[1]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-brominated product is maximized.[2]

Q2: I am observing poor regioselectivity, resulting in a mixture of brominated isomers. How can I control the position of bromination?

A2: Regioselectivity in the bromination of benzothiazoles can be complex and is heavily influenced by reaction conditions and the substituents present on the ring.[2]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the charged intermediates in electrophilic substitution, which may favor bromination at different positions, sometimes leading to unwanted ring bromination.[1][2] Experimenting with less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride can improve selectivity.[1][2]

  • Temperature Control: Lowering the reaction temperature can often enhance the selectivity for a specific isomer.[2]

  • Brominating Agent: The choice of brominating agent can influence the regiochemical outcome. Milder agents like NBS may offer better selectivity compared to elemental bromine.[2]

Q3: My starting material appears to be decomposing, or the reaction mixture is turning dark. What could be the cause?

A3: Decomposition of the starting material is typically caused by harsh reaction conditions.

  • Strong Acids and High Temperatures: The combination of high temperatures and strong acids (like sulfuric acid) can lead to degradation or unwanted side reactions such as sulfonation.[2]

  • Oxidation: Elemental bromine is a moderately strong oxidizing agent, and unwanted oxidation can occur as a side reaction.[3] If the starting material is an aminobenzothiazole, the 2-aminothiophenol precursor is susceptible to oxidative dimerization to form 2,2'-dithiobis(aniline), which can also lead to discoloration.[4]

  • Solution: Employ milder reaction conditions.[2] Consider using a catalytic amount of a bromine source instead of stoichiometric amounts in strong acid, or explore alternative synthetic routes that introduce the bromo-substituent before the formation of the benzothiazole ring.[2]

Q4: My reaction yield is consistently low. What are the common reasons for an incomplete reaction?

A4: Low yields can stem from several factors related to reaction setup and conditions.

  • Insufficient Reaction Time: Ensure the reaction has proceeded to completion by monitoring it with TLC.[2] Some reactions may require stirring overnight to completion.[2]

  • Sub-optimal Temperature: While low temperatures are good for selectivity, the reaction may be too sluggish. A modest increase in temperature may be necessary, but this should be balanced against the risk of side reactions.[2]

  • Inefficient Brominating Agent: The chosen brominating agent may not be reactive enough for your specific substrate. If a reaction with NBS is slow, switching to the more reactive elemental bromine might improve the conversion rate, though it requires more careful control to avoid over-bromination.[2]

Data Presentation: Comparison of Reaction Conditions

The selection of the brominating agent and solvent significantly impacts the reaction outcome. The following table summarizes the effect of different conditions on the bromination of phenylthiourea, a precursor to benzothiazoles.

Table 1: Effect of Brominating Agent and Solvent on Product Yield

Starting MaterialBrominating AgentSolventTemperature (°C)Yield of Mono-brominated Product (%)Side Products NotedReference
PhenylthioureaNBS/Bu₄NBrDMEAmbient39-50%Ring Bromination[1][5]
PhenylthioureaNBSAcetonitrileAmbient23%Ring Bromination[1]
PhenylthioureaNBSMethanolAmbient15%Ring Bromination[1]
PhenylthioureaNBSWaterAmbient3%Ring Bromination[1]

This data highlights that less polar solvents like DME can offer better yields and potentially minimize competing ring bromination compared to highly polar solvents.[1][5]

Experimental Protocols

The following protocols provide detailed methodologies for common benzothiazole bromination procedures.

Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to using elemental bromine and is often preferred for achieving mono-substitution.[1]

  • Setup: In a round-bottom flask, dissolve the substituted benzothiazole (1.0 equivalent) in a suitable less polar solvent, such as 1,2-dimethoxyethane (DME) or acetonitrile.[1][2]

  • Cooling: Cool the solution to between -10°C and 0°C using an appropriate cooling bath.[1]

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the cooled solution in one portion or portion-wise.[1][2]

  • Reaction: Stir the resulting mixture at 0°C for 30 minutes to several hours.[1] Monitor the reaction progress by TLC.[1][2]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: Bromination using Elemental Bromine (Br₂)

This is a classical method using a highly reactive brominating agent, requiring careful temperature control to maintain selectivity.[2]

  • Dissolution: Dissolve the substituted benzothiazole (1.0 equivalent) in glacial acetic acid.[2]

  • Cooling: Cool the solution in an ice-salt bath to between -3°C and 0°C.[2]

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. It is critical to maintain the temperature below 0°C during the addition.[2]

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.[2]

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches approximately 11. Extract the product with an organic solvent, such as ethyl acetate.[2]

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Further purification can be achieved via column chromatography or recrystallization.[2]

Visualizing Workflows and Mechanisms

Troubleshooting and Reaction Logic

Visual workflows can help diagnose and resolve common experimental issues systematically.

G start_node High Amount of Over-brominated Product Observed q1 Check Stoichiometry of Brominating Agent start_node->q1 q2 Check Reaction Temperature q1->q2 ≤ 1.1 eq a1 Reduce agent to 1.0-1.1 equivalents q1->a1 > 1.1 eq q3 Check Solvent Polarity q2->q3 Low (e.g., 0°C) a2 Lower temperature (e.g., to 0°C) q2->a2 Too High a3 Switch to a less polar solvent (e.g., DME) q3->a3 High (e.g., Acetic Acid) end_node Improved Selectivity for Mono-brominated Product q3->end_node Low (e.g., DME) a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting workflow for over-bromination.[1]

General Experimental Workflow

The following diagram outlines the typical sequence of steps in a benzothiazole bromination experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Dissolution Dissolution Cooling Cooling Dissolution->Cooling Reagent_Addition Reagent_Addition Cooling->Reagent_Addition Stirring_Monitoring Stirring & Monitoring (TLC) Reagent_Addition->Stirring_Monitoring Workup Workup Stirring_Monitoring->Workup Purification Purification Workup->Purification Crude Product Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for the bromination of benzothiazole.[2]

Mechanism of Electrophilic Bromination

Understanding the reaction mechanism is key to controlling the formation of side products.

Benzothiazole Benzothiazole (Nucleophile) Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Benzothiazole->Sigma_Complex Attack on Br⁺ Bromine Br-Br (Electrophile) Bromine->Sigma_Complex Bromide_Ion Br⁻ Bromine->Bromide_Ion Heterolytic cleavage Bromobenzothiazole Bromo-benzothiazole Sigma_Complex->Bromobenzothiazole Deprotonation (Restores Aromaticity) HBr H-Br Bromide_Ion->HBr

Caption: Mechanism of electrophilic bromination on benzothiazole.[1]

References

How to avoid over-bromination in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid over-bromination during the synthesis of benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a common issue in benzothiazole synthesis?

A1: The benzothiazole ring system is electron-rich, which makes it highly susceptible to electrophilic aromatic substitution reactions like bromination.[1] The presence of activating groups on the benzene portion of the molecule further increases this reactivity, often leading to the unwanted addition of multiple bromine atoms.[1]

Q2: What is the most suitable brominating agent to achieve selective mono-bromination?

A2: N-Bromosuccinimide (NBS) is widely recommended as the preferred reagent for the controlled mono-bromination of benzothiazoles.[1][2] It is a milder and easier-to-handle source of electrophilic bromine compared to elemental bromine (Br₂), which is highly reactive and more prone to causing over-bromination.[1][2] Other alternatives include benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃), which can also be used under mild conditions to potentially minimize side products.[2]

Q3: How does reaction temperature influence the selectivity of bromination?

A3: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for multiple brominations, thus reducing selectivity.[1] To favor the formation of the mono-brominated product, it is advisable to conduct the reaction at lower temperatures, such as 0°C or at room temperature.[1][2]

Q4: What is the impact of the solvent on controlling over-bromination?

A4: The polarity of the solvent plays a significant role in the reaction's selectivity.[1] Polar solvents can stabilize the charged intermediates (arenium ions) formed during the substitution, which may promote further bromination.[1] Therefore, using less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride can help minimize the extent of over-bromination.[1]

Q5: How critical is the stoichiometry of the brominating agent?

A5: Maintaining the correct stoichiometry is crucial. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent relative to the benzothiazole substrate for mono-bromination.[1][2] Using a significant excess of the brominating agent will dramatically increase the likelihood of di- or poly-bromination.[2] Careful measurement and slow, dropwise, or portion-wise addition of the reagent can also help control the reaction.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of benzothiazoles.

Problem Probable Cause(s) Recommended Solution(s)
Over-bromination (Di- or Tri-brominated Products) 1. Excess of brominating agent.[2] 2. Highly reactive brominating agent (e.g., Br₂).[2] 3. High reaction temperature.[1] 4. Prolonged reaction time.[2]1. Reduce the amount of brominating agent to 1.0-1.1 equivalents.[2] 2. Switch to a milder agent like N-Bromosuccinimide (NBS).[1][2] 3. Lower the reaction temperature (e.g., to 0°C).[1][2] 4. Monitor the reaction closely with TLC and quench it upon consumption of the starting material.[2]
Poor Regioselectivity (Mixture of Isomers) 1. Highly reactive brominating agent. 2. Reaction conditions favor multiple substitution pathways.1. Use a milder brominating agent like NBS.[2] 2. Adjust the reaction temperature; lower temperatures often improve selectivity.[2] 3. Consider alternative synthetic routes that install the bromo-substituent before forming the benzothiazole ring.[2]
Low Yield of Desired Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Formation of multiple side products.1. Allow the reaction to proceed for a longer time, monitoring by TLC. 2. Employ milder reaction conditions (lower temperature, milder brominating agent).[2] 3. Optimize solvent and temperature to improve selectivity.
Presence of Unwanted Side Products (e.g., Ring Bromination in Unexpected Positions) 1. Use of a highly polar solvent.[2]1. Switch to a less polar solvent to disfavor competing ring bromination reactions.[1][2]

Experimental Protocols

Protocol: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol describes a general method for the selective mono-bromination of a benzothiazole derivative.

Materials:

  • Substituted benzothiazole (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equivalents)

  • 1,2-dimethoxyethane (DME) or other suitable non-polar solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (optional)

  • Standard work-up and purification equipment (separatory funnel, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve the benzothiazole substrate (1 equivalent) in the chosen solvent (e.g., 1,2-dimethoxyethane).[2]

  • Cooling (Optional but Recommended): Cool the solution in an ice bath to 0°C to enhance selectivity.[1]

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the stirred solution in small portions.[1]

  • Reaction: Stir the mixture at 0°C or allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product is maximized.

  • Work-up: Once the reaction is complete, quench it by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any remaining bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated benzothiazole.[1]

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting over-bromination issues during benzothiazole synthesis.

G start Start: Over-bromination Observed in Product Mixture check_stoichiometry 1. Check Stoichiometry: Was brominating agent > 1.1 eq? start->check_stoichiometry reduce_stoichiometry Action: Reduce agent to 1.0 - 1.1 equivalents. Add portion-wise. check_stoichiometry->reduce_stoichiometry Yes check_reagent 2. Evaluate Brominating Agent: Using elemental bromine (Br₂)? check_stoichiometry->check_reagent No reduce_stoichiometry->check_reagent switch_reagent Action: Switch to a milder agent like N-Bromosuccinimide (NBS). check_reagent->switch_reagent Yes check_temp 3. Assess Reaction Temperature: Was temperature elevated? check_reagent->check_temp No switch_reagent->check_temp lower_temp Action: Reduce temperature. Run at 0°C or room temperature. check_temp->lower_temp Yes check_solvent 4. Analyze Solvent Choice: Using a highly polar solvent? check_temp->check_solvent No lower_temp->check_solvent switch_solvent Action: Switch to a less polar solvent (e.g., DME, CCl₄). check_solvent->switch_solvent Yes end_node Re-run Experiment & Monitor Closely with TLC check_solvent->end_node No switch_solvent->end_node

Caption: Troubleshooting workflow for addressing over-bromination in benzothiazole synthesis.

References

Technical Support Center: Purification of Crude 2,6-Dibromobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dibromobenzothiazole via recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my crude this compound in hot isopropanol and allowed it to cool, but no crystals have formed. What are the possible reasons and what should I do?

Answer: The failure of crystals to form is a common issue that can stem from several factors:

  • Insufficient Concentration: The most likely reason is that the solution is too dilute (i.e., not saturated or supersaturated upon cooling).

  • Inappropriate Solvent: While isopropanol is a documented solvent for this recrystallization, variations in impurity profiles can affect solubility.[1]

  • Presence of Inhibitory Impurities: Certain impurities can hinder the nucleation and growth of crystals.

  • Lack of Nucleation Sites: A very clean and smooth crystallization flask may not provide sufficient imperfections for the initial formation of crystals to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to initiate crystal growth.

  • Increase Concentration: If induction methods fail, it is likely the solution is too dilute. Gently heat the solution to evaporate a portion of the isopropanol, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

  • Solvent Re-evaluation: If crystals still do not form, isopropanol may not be the optimal solvent for your specific crude material. In this case, it is advisable to evaporate the isopropanol and perform a solvent screen with small amounts of the crude product and different solvents (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water).

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Upon cooling my isopropanol solution, the this compound separated as an oil, not as solid crystals. Why is this happening and how can I resolve it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This can be caused by:

  • High Solute Concentration: The solution may be too concentrated, leading to precipitation at a higher temperature.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, making it more prone to oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot isopropanol to slightly dilute the solution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Issue 3: Low Yield of Recrystallized Product

Question: I have successfully obtained crystals of this compound, but my final yield is very low. How can I improve the recovery?

Answer: A low yield is often attributable to one or more of the following:

  • Excessive Solvent Usage: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot isopropanol necessary to fully dissolve the crude this compound.

  • Ensure Complete Crystallization: After initial cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold isopropanol to remove any adhering impurities without significantly dissolving the product.

  • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor (the filtrate), you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The Recrystallized Product is Still Impure

Question: My recrystallized this compound is still colored/shows impurities by analysis. How can I enhance the purity?

Answer: Persistent impurities may require additional purification steps:

  • Colored Impurities: These can often be removed with activated charcoal.

  • Co-crystallizing Impurities: Some impurities may have similar solubility properties to the desired product in isopropanol.

Troubleshooting Steps:

  • Activated Charcoal Treatment: After dissolving the crude product in hot isopropanol, add a very small amount of activated charcoal. Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Second Recrystallization: A second recrystallization is often effective at removing remaining impurities.

  • Alternative Solvent: If impurities persist, they may have a different solubility profile in another solvent. A solvent screen to find a solvent that leaves the impurity either highly soluble or insoluble while allowing the desired product to crystallize is recommended.

Data Presentation

The following table summarizes key physical and recrystallization data for this compound.

ParameterValueNotes
Molecular Formula C₇H₃Br₂NS
Molecular Weight 292.98 g/mol
Appearance Faint yellow solid to white crystals[1]
Melting Point Not definitively reported for 2,6-isomer. (4,7-dibromo-2,1,3-benzothiadiazole: 187-191 °C)A closely related isomer's melting point is provided for reference. The melting point of the purified product should be sharp.
Primary Recrystallization Solvent IsopropanolYields high purity (99.3-99.4%) white crystals.[1]
Potential Impurities Unreacted benzothiazole, mono-brominated benzothiazoles, N-bromosuccinimide, succinimideDependent on the synthetic route and work-up procedure.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound using Isopropanol

This protocol details the standard procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flasks

  • Hotplate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot isopropanol until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving Erlenmeyer flask. Filter the hot solution quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed on an insulating surface.

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and left in a desiccator or a vacuum oven at a temperature well below the melting point.

Mandatory Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Isopropanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out cool->oil_out no_crystals No Crystals crystals_form->no_crystals No end Pure Crystals Obtained crystals_form->end Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reheat_dilute Reheat to Dissolve Oil, Add More Solvent oil_out->reheat_dilute low_yield Low Yield check_solvent_volume Review Solvent Volume and Cooling Time low_yield->check_solvent_volume impure_product Product Impure charcoal_treatment Charcoal Treatment & Hot Filtration impure_product->charcoal_treatment second_recrystallization Perform Second Recrystallization impure_product->second_recrystallization Or end->low_yield Check Yield end->impure_product Check Purity induce_crystallization->cool concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still No Crystals concentrate->cool slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->cool charcoal_treatment->dissolve Re-process second_recrystallization->dissolve Re-process

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Crude this compound solvent_choice Select Solvent start->solvent_choice isopropanol Isopropanol (Recommended) solvent_choice->isopropanol Primary Choice other_solvent Alternative Solvent (e.g., Ethanol, Methanol) solvent_choice->other_solvent Alternative dissolution_test Solubility Test: Soluble Hot, Insoluble Cold? isopropanol->dissolution_test other_solvent->dissolution_test dissolution_success Successful Dissolution dissolution_test->dissolution_success Yes dissolution_fail Failed Dissolution dissolution_test->dissolution_fail No cooling_step Cooling & Crystallization dissolution_success->cooling_step dissolution_fail->solvent_choice Choose Different Solvent outcome Purification Outcome cooling_step->outcome high_purity High Purity Crystals outcome->high_purity Successful low_purity_or_fail Low Purity / Failure outcome->low_purity_or_fail Unsuccessful low_purity_or_fail->solvent_choice Re-evaluate Solvent

Caption: Logical workflow for solvent selection in the purification of this compound.

References

Troubleshooting low yield in Suzuki coupling of 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki-Miyaura coupling of 2,6-dibromobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most critical areas to examine are the quality and stability of your reagents, the choice of catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. Given that this compound is a heteroaromatic dihalide, issues such as catalyst inhibition by the sulfur and nitrogen atoms, and poor solubility of starting materials or intermediates can also play a significant role.

Q2: I am observing the formation of significant amounts of mono-substituted product and unreacted starting material. How can I drive the reaction to the di-substituted product?

A2: To favor the formation of the di-substituted product, you can adjust the stoichiometry of your reagents. Using a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) and ensuring a sufficiently long reaction time are crucial. Additionally, a more active catalyst system and higher temperatures may be necessary to overcome the reduced reactivity of the mono-substituted intermediate. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

Q3: How can I achieve selective mono-substitution on this compound?

A3: For selective mono-substitution, the key is to control the stoichiometry of the boronic acid, using it as the limiting reagent (typically 0.9-1.0 equivalents). The regioselectivity (substitution at the 2- or 6-position) can be influenced by the reaction conditions. The C2 position is generally more electron-deficient in benzothiazoles, making it more susceptible to oxidative addition of the palladium catalyst. Therefore, under standard Suzuki conditions, mono-arylation is likely to favor the 2-position. To enhance selectivity, consider using milder reaction conditions (e.g., lower temperature) and bulkier phosphine ligands.

Q4: What are common side reactions in the Suzuki coupling of this compound and how can I minimize them?

A4: Common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters), and by ensuring an inert atmosphere.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen, which can affect the palladium catalyst's oxidation state. Thoroughly degassing your solvents and reaction mixture is critical.

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Using a non-protic solvent and a carefully selected base can help mitigate this.

Q5: The color of my reaction mixture turns black. Is this a problem?

A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst. This leads to a loss of catalytic activity and is a common cause of low or no conversion. Catalyst decomposition can be caused by impurities, the presence of oxygen, or excessively high reaction temperatures. Using robust ligands, ensuring a strictly inert atmosphere, and maintaining an appropriate reaction temperature can help prevent this.

Troubleshooting Guide

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can oxidize over time. Consider using air-stable pre-catalysts.
Inappropriate Catalyst/Ligand For heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Screen more electron-rich and bulky ligands such as SPhos, XPhos, or consider N-heterocyclic carbene (NHC) ligands.
Poorly Chosen Base The base is crucial for activating the boronic acid. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.
Suboptimal Solvent Ensure the solvent system (e.g., dioxane/water, toluene/water) can dissolve all reactants. Poor solubility can lead to a sluggish reaction.
Insufficient Temperature Heteroaryl bromides often require elevated temperatures (80-110 °C) for efficient coupling.
Oxygen in the Reaction Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Problem 2: Predominance of Mono-substituted Product
Possible Cause Suggested Solution
Insufficient Boronic Acid Increase the equivalents of boronic acid to 2.2-2.5 equivalents relative to this compound.
Short Reaction Time The second coupling is often slower. Increase the reaction time and monitor by TLC or LC-MS until the mono-substituted intermediate is consumed.
Low Reaction Temperature A higher temperature may be required to facilitate the second, more challenging coupling step.
Problem 3: Formation of Side Products (Homocoupling, Dehalogenation)
Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles for the solvent.
Boronic Acid Instability Use high-purity boronic acid or consider converting it to a more stable pinacol ester.
Inappropriate Base Screen different bases. Sometimes a milder base can reduce side reactions.
Protic Solvent If dehalogenation is a major issue, ensure you are using aprotic solvents.

Quantitative Data from Analogous Systems

Since specific quantitative data for this compound is scarce in the literature, the following tables present data for Suzuki couplings of structurally related dihalo-heterocycles to provide a starting point for optimization.

Table 1: Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene (Analogous Dibromo-Heterocycle)

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9075
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9080
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9082
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9078

Table 2: Regioselective Mono-Suzuki Coupling of 2,6-Dichloropyridines (Analogous Dihalo-Heterocycle)

SubstrateCatalyst/LigandBaseSolventTemp (°C)Major Product (Position)
2,6-dichloronicotinic acid deriv.Pd(PPh₃)₄K₂CO₃THFRefluxC6
2,6-dichloronicotinic acid deriv.PdCl₂(dppf)K₂CO₃MeOHRefluxC2

Experimental Protocols

General Protocol for Double Suzuki Coupling of this compound

This is a general starting protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_reagents Reagent & Setup Check cluster_optimization Reaction Optimization cluster_analysis Analysis & Outcome start Low Yield Observed reagent_quality Verify Reagent Purity (Aryl Halide, Boronic Acid) start->reagent_quality catalyst_activity Check Catalyst/Ligand Activity reagent_quality->catalyst_activity inert_atmosphere Ensure Inert Atmosphere catalyst_activity->inert_atmosphere screen_catalyst Screen Catalysts & Ligands inert_atmosphere->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp analyze_byproducts Analyze Side Products (TLC, LC-MS) optimize_temp->analyze_byproducts improved_yield Improved Yield analyze_byproducts->improved_yield

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

Identifying and removing impurities from 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2,6-Dibromobenzothiazole. Below are frequently asked questions and experimental procedures to help identify and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound typically involves the bromination of benzothiazole.[1] Based on this reaction, the most common impurities include:

  • Unreacted Starting Material: Benzothiazole.

  • Mono-brominated Intermediates: 2-Bromobenzothiazole and 6-Bromobenzothiazole.

  • Over-brominated Byproducts: Such as 2,4,6-tribromobenzothiazole.

  • Reagent-derived Impurities: Succinimide, if N-bromosuccinimide (NBS) is used as the brominating agent.

  • Colored Impurities: The crude product is often described as a faint yellow solid, suggesting the presence of colored byproducts.[1]

Q2: How can I identify these impurities in my sample?

Several analytical techniques can be used to identify impurities:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification and quantification of impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass-to-charge ratio, aiding in identification.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad or depressed melting range suggests the presence of impurities.

Q3: My purified product is still a pale yellow solid, not white crystals. What could be the cause?

A persistent yellow color after initial purification often indicates the presence of colored, likely polymeric, byproducts or residual mono-brominated impurities.[2] While recrystallization from isopropanol is reported to yield white crystals, a single recrystallization may not be sufficient if the impurity levels are high.[1] Consider a second recrystallization or purification by column chromatography.

Q4: I am having trouble with my recrystallization; the product is "oiling out". What should I do?

"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals. This can happen if the compound's melting point is lower than the solvent's boiling point, if the cooling is too rapid, or if there are significant impurities.[3][4][5]

Solutions:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Add More Solvent: The solution might be too concentrated. Re-heat the mixture and add a small amount of additional hot solvent.[5]

  • Change Solvent System: Try a different solvent or a solvent pair. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.

Q5: My NMR spectrum shows a complex multiplet in the aromatic region. How can I confirm the presence of mono-brominated impurities?

The presence of mono-brominated species like 2-bromobenzothiazole will complicate the aromatic region of the ¹H NMR spectrum. For 2-bromobenzothiazole, you would expect a multiplet between δ 7.37-7.48 ppm and two additional multiplets around δ 7.77-7.80 ppm and δ 7.96-7.99 ppm.[2] Comparing the integration of these signals to your product's signals can give an estimate of the impurity level.

Impurity Identification and Analysis

The following table summarizes the key analytical data for this compound and its common impurities.

CompoundMelting Point (°C)TLC Rf¹H NMR (CDCl₃, δ ppm)Key MS Fragments (m/z)
This compound 119-121~0.4-0.58.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) (in DMSO-d6)[1][6]291, 293, 295 (M, M+2, M+4)
Benzothiazole2~0.6-0.79.1 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H)135 (M+)
2-Bromobenzothiazole38-39[2]~0.5-0.67.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)[2]213, 215 (M, M+2)
6-Bromobenzothiazole93-95~0.5-0.68.9 (s, 1H), 8.1 (d, 1H), 7.7 (d, 1H), 7.6 (dd, 1H)213, 215 (M, M+2)

*TLC and NMR data are approximate and can vary based on the specific conditions (eluent, solvent, instrument).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude and purified this compound in a volatile solvent like dichloromethane.

  • Spot the solutions onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The product and brominated impurities should appear as dark spots.[7][8]

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound. Isopropanol is a good starting solvent as reported in the literature.[1]

Materials:

  • Crude this compound

  • Isopropanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to just dissolve the solid.[1]

  • If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from closely related impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: A gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.[7][9]

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the column.

  • Begin eluting with 100% hexanes, gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

G cluster_0 Impurity Identification cluster_1 Purification Strategy Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC NMR ¹H and ¹³C NMR Crude_Product->NMR GC_MS GC-MS Analysis Crude_Product->GC_MS Melting_Point Melting Point Determination Crude_Product->Melting_Point Identify_Impurities Identify and Quantify Impurities TLC->Identify_Impurities NMR->Identify_Impurities GC_MS->Identify_Impurities Melting_Point->Identify_Impurities Recrystallization Recrystallization Identify_Impurities->Recrystallization If impurities are significantly different in polarity Column_Chromatography Column Chromatography Identify_Impurities->Column_Chromatography If impurities have similar polarity Assess_Purity Assess Purity of Fractions/Crystals Recrystallization->Assess_Purity Column_Chromatography->Assess_Purity Assess_Purity->Recrystallization Purity < 99% Pure_Product Pure this compound Assess_Purity->Pure_Product Purity > 99%

Caption: Logical workflow for identifying and removing impurities.

G cluster_troubleshooting Troubleshooting Start Crude Product Dissolve Dissolve in minimal hot solvent (e.g., isopropanol) Start->Dissolve Cool_Slowly Cool slowly to room temperature Dissolve->Cool_Slowly Cool_Ice Cool in ice bath Cool_Slowly->Cool_Ice Oiling_Out Product oils out? Cool_Slowly->Oiling_Out No_Crystals No crystals form? Cool_Slowly->No_Crystals Filter Vacuum filter crystals Cool_Ice->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End Reheat_Add_Solvent Reheat and add more solvent Oiling_Out->Reheat_Add_Solvent Scratch_Seed Scratch flask or add seed crystal No_Crystals->Scratch_Seed

Caption: Experimental workflow for recrystallization.

References

Improving the solubility of 2,6-Dibromobenzothiazole for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,6-Dibromobenzothiazole for reaction setups.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to dissolve?

The solubility of this compound can be limited due to its rigid, planar structure, which can lead to strong crystal lattice energy. Overcoming this energy requires the use of appropriate solvents that can effectively solvate the molecule.

Q2: In which common organic solvents is this compound known to be soluble or used for reactions?

While specific quantitative solubility data is not widely published, experimental evidence from synthesis and purification procedures suggests the following:

  • Isopropanol is used for recrystallization, indicating that this compound has good solubility in hot isopropanol and poor solubility at lower temperatures.[1]

  • Chloroform has been used as a solvent in the synthesis of this compound, suggesting it is a viable solvent for reactions.[1]

  • Dimethyl Sulfoxide (DMSO) is used as a solvent for NMR analysis, indicating at least moderate solubility.[1]

  • For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, which are common for aryl bromides, solvents such as toluene , 1,4-dioxane , dimethylformamide (DMF) , and dimethylacetamide (DMAc) are frequently employed and should be considered.

Q3: Are there any recommended solvent mixtures to improve solubility?

For challenging solubility cases, particularly in cross-coupling reactions, a mixture of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent such as DMF or DMAc can be effective. The addition of water is also common in Suzuki coupling reactions, which can sometimes aid in dissolving inorganic bases and other reagents, thereby facilitating the overall reaction.

Q4: How does temperature affect the solubility of this compound?

As with most solids, the solubility of this compound is expected to increase with temperature. Heating the solvent is a common first step to aid dissolution. For recrystallization from isopropanol, the compound is dissolved in hot solvent and crystallizes upon cooling, confirming this temperature dependence.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not dissolving in the chosen solvent at room temperature. The solvent may not be suitable for this compound, or the concentration is too high.1. Gently heat the mixture while stirring. 2. Try a different solvent from the recommended list (see FAQs). 3. Perform small-scale solubility tests with a range of solvents to identify the most effective one. 4. If applicable to your reaction, consider using a solvent mixture.
The compound "oils out" instead of dissolving upon heating. This can occur if the melting point of this compound is lower than the boiling point of the solvent, or if there are significant impurities.1. Ensure the purity of your this compound. If necessary, purify it by recrystallization. 2. Choose a solvent with a lower boiling point. 3. Use a larger volume of the solvent to attempt dissolution at a lower temperature.
The dissolved compound precipitates out of solution during the reaction. The reaction temperature may have dropped, or a change in the composition of the reaction mixture (e.g., consumption of a co-solvent) may have reduced the overall solubility.1. Ensure consistent heating and stirring throughout the reaction. 2. If the reaction allows, consider adding a small amount of a co-solvent in which the compound is highly soluble to maintain homogeneity.
The reaction is sluggish or fails, possibly due to poor solubility. Insufficient concentration of the dissolved substrate can limit the reaction rate.1. Increase the reaction temperature, if the reaction chemistry permits. 2. Switch to a solvent with higher solvating power for this compound (e.g., DMF, DMAc), ensuring it is compatible with your reaction conditions. 3. If using a palladium catalyst, ensure the chosen solvent is compatible with the catalyst system.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine suitable solvents for this compound.

Materials:

  • This compound

  • A selection of test solvents (e.g., isopropanol, chloroform, toluene, 1,4-dioxane, DMF, ethanol, acetone, ethyl acetate)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate

Procedure:

  • Add approximately 10 mg of this compound to a vial.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Observe and record if the solid dissolves completely, partially, or not at all.

  • If the solid does not dissolve, gently heat the vial while observing for dissolution.

  • Record the solubility behavior (e.g., "soluble in hot isopropanol," "sparingly soluble in cold toluene").

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Chosen solvent

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or GC with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the solvent.

  • Equilibration:

    • Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the vial to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully draw a sample of the supernatant and filter it immediately using a syringe filter into a clean vial.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample by HPLC or GC to determine the concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or g/L.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound issue Does the compound fully dissolve? start->issue heat Apply gentle heat and stir issue->heat No success Proceed with reaction setup issue->success Yes check_solvent Is it still insoluble? heat->check_solvent change_solvent Select a different solvent (e.g., DMF, Toluene) check_solvent->change_solvent Yes oil_out Does it 'oil out'? check_solvent->oil_out No change_solvent->start oil_out->success No check_purity Check purity / Use more solvent oil_out->check_purity Yes check_purity->start

Caption: Troubleshooting workflow for dissolving this compound.

G General Reaction Setup Workflow start Select appropriate solvent based on solubility tests dissolve Add solvent to this compound in reaction vessel start->dissolve heat_stir Heat and stir until fully dissolved dissolve->heat_stir add_reagents Add other reagents, catalysts, and bases heat_stir->add_reagents degas Degas the reaction mixture (if required, e.g., for cross-coupling) add_reagents->degas run_reaction Heat to the desired reaction temperature and monitor progress degas->run_reaction end Reaction work-up and product purification run_reaction->end

Caption: General workflow for setting up a reaction with this compound.

References

Technical Support Center: Purifying Benzothiazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification process.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of benzothiazole derivatives.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
BTZ-T01 Compound streaks or tails on the TLC plate and column. The basic nitrogen in the benzothiazole ring can interact strongly with the acidic silica gel stationary phase.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel.[1] - Consider using a different stationary phase like alumina (neutral or basic) or deactivated silica gel.[1]
BTZ-T02 Poor separation of the desired product from impurities. - The solvent system (mobile phase) may not have the optimal polarity. - The compound may be degrading on the silica gel.- Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[2][3] - Employ gradient elution to improve separation of compounds with different polarities. - Check the stability of your compound on silica gel using a 2D TLC test.[1]
BTZ-T03 The compound does not move from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar benzothiazole derivative.- Increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1] - For very polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[2]
BTZ-T04 The compound runs with the solvent front (Rf ≈ 1). The eluent is too polar for the nonpolar benzothiazole derivative.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
BTZ-T05 Low recovery of the compound after the column. - The compound may have decomposed on the column. - The compound may be irreversibly adsorbed onto the silica gel. - Fractions containing the product may have been missed.- Verify compound stability on silica gel.[1] - Use a deactivated stationary phase. - Carefully monitor all fractions by TLC to ensure no product is discarded.
BTZ-T06 Crude product is not soluble in the eluting solvent. The chosen solvent for loading the column is inappropriate for the crude mixture.- Dissolve the crude mixture in a minimum amount of a stronger solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column (dry loading).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzothiazole derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of benzothiazole derivatives due to its versatility and wide availability.[5] However, for particularly basic derivatives that may interact strongly with acidic silica, neutral or basic alumina can be a suitable alternative.[1]

Q2: How do I select the right mobile phase for my benzothiazole derivative?

A2: The selection of the mobile phase is crucial for successful separation and is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides the best separation.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your sample.

  • Isocratic elution is simpler and suitable for separating compounds with similar polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for separating complex mixtures containing compounds with a wide range of polarities. It often results in better peak shapes and shorter run times.

Q4: My benzothiazole derivative is a salt (e.g., hydrochloride). How does this affect purification?

A4: Purifying a salt form, such as benzothiazole hydrochloride, requires a more polar mobile phase due to the increased polarity of the compound.[2] A typical eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and methanol.[2] Alternatively, an acid-base extraction can be a powerful purification technique for separating the basic benzothiazole from neutral or acidic impurities.[2]

Q5: How can I tell if my compound is decomposing on the silica gel?

A5: You can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second direction of development.[1]

Data Presentation

The following table summarizes typical solvent systems used for the column chromatography of various benzothiazole derivatives. Note that the optimal solvent system for a specific derivative should be determined experimentally using TLC.

Compound TypeStationary PhaseExample Mobile Phase (v/v)Typical Rf Range
2-Substituted BenzothiazolesSilica Gel20% Ethyl Acetate in Petroleum Ether0.3 - 0.5[5]
Phenyl Pyrazole Benzothiazole DerivativesSilica Gel GCyclohexane:Ethyl Acetate (50:3)0.2 - 0.6[6]
Benzothiazole HydrochlorideSilica GelDichloromethane:Methanol (gradient)Varies
Podophyllotoxin-Benzothiazole CongenersSilica GelChloroform:Methanol (98:2)~0.4

Experimental Protocols

General Protocol for Column Chromatography of a Benzothiazole Derivative

This protocol outlines a general procedure for the purification of a synthesized benzothiazole derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[4]
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

3. Elution:

  • Carefully add the mobile phase to the column.
  • Begin collecting fractions.
  • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
  • Continuously monitor the collected fractions using TLC to identify which fractions contain the purified product.

4. Isolation:

  • Combine the pure fractions containing the desired benzothiazole derivative.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Benzothiazole Crude Benzothiazole TLC Analysis TLC Analysis Crude Benzothiazole->TLC Analysis Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Column Packing Column Packing Solvent System Selection->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Benzothiazole Pure Benzothiazole Solvent Evaporation->Pure Benzothiazole

Caption: Experimental workflow for purifying benzothiazole derivatives.

troubleshooting_workflow start Poor Separation Observed check_rf Is Rf of target compound between 0.2-0.4? start->check_rf adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No check_streaking Is there streaking/tailing? check_rf->check_streaking Yes adjust_polarity->check_rf add_modifier Add basic modifier (e.g., TEA) to eluent check_streaking->add_modifier Yes check_stability Is compound stable on silica? (2D TLC) check_streaking->check_stability No end Improved Separation add_modifier->end change_stationary_phase Use alternative stationary phase (e.g., Alumina) check_stability->change_stationary_phase No consider_gradient Consider gradient elution check_stability->consider_gradient Yes change_stationary_phase->end consider_gradient->end

Caption: Troubleshooting workflow for poor separation.

References

Preventing decomposition of 2,6-Dibromobenzothiazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Dibromobenzothiazole during synthetic reactions.

Troubleshooting Guide: Compound Instability and Side Reactions

This guide provides a systematic approach to diagnose and resolve common issues related to the decomposition of this compound.

Problem: My reaction is showing low yield of the desired product and formation of unidentifiable byproducts.

This issue often points towards the degradation of the this compound starting material or intermediate under the reaction conditions. The following workflow can help identify and mitigate the source of decomposition.

start Low Yield / Byproduct Formation check_purity Verify Purity of this compound start->check_purity repurify Repurify Starting Material (Recrystallization) check_purity->repurify Impure? reaction_conditions Evaluate Reaction Conditions check_purity->reaction_conditions Pure? repurify->reaction_conditions temp Temperature reaction_conditions->temp reagents Reagents / Catalyst reaction_conditions->reagents solvent Solvent reaction_conditions->solvent lower_temp Lower Reaction Temperature temp->lower_temp milder_reagents Use Milder Reagents / Screen Catalysts reagents->milder_reagents degas_solvent Degas Solvent / Use Anhydrous Solvent solvent->degas_solvent monitor Monitor Reaction Progress (TLC/LC-MS) lower_temp->monitor milder_reagents->monitor degas_solvent->monitor stop Stop Reaction at Optimal Time monitor->stop

Caption: Troubleshooting workflow for low yield and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound?

While specific decomposition pathways are highly dependent on the reaction conditions, potential degradation routes for halogenated benzothiazoles include:

  • Hydrolytic Cleavage: Under strong acidic or basic aqueous conditions, the thiazole ring can be susceptible to hydrolysis, leading to the formation of 2-amino-3,5-dibromothiophenol derivatives.

  • Reductive Dehalogenation: In the presence of strong reducing agents or certain metal catalysts (e.g., Palladium) with a hydrogen source, one or both bromine atoms may be removed.

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can potentially displace one of the bromine atoms, particularly the one at the 6-position, which is activated by the electron-withdrawing nature of the thiazole ring.

  • Thermal Decomposition: At elevated temperatures, benzothiazole derivatives can undergo fragmentation.[1] Inefficient heat transfer in scaled-up reactions can lead to localized overheating, promoting such side reactions.[1]

start This compound hydrolysis Ring Opening (2-amino-3,5-dibromothiophenol) start->hydrolysis Strong Acid/Base, H2O dehalogenation Reductive Dehalogenation (Bromobenzothiazole) start->dehalogenation Reducing Agent / H2 snar Nucleophilic Substitution (e.g., 2-Bromo-6-alkoxybenzothiazole) start->snar Strong Nucleophile thermal Thermal Fragmentation start->thermal High Temperature

Caption: Potential decomposition pathways for this compound.

Q2: How does temperature affect the stability of this compound?

Higher reaction temperatures can provide the activation energy for undesired side reactions and decomposition.[2] For many reactions involving heterocyclic compounds, it is advisable to start at lower temperatures (e.g., 0 °C or room temperature) and only heat if necessary.[2] Precise temperature control is crucial, as even small deviations can significantly impact reaction selectivity and compound stability.

Q3: What role does the choice of solvent play in preventing decomposition?

The solvent can influence the stability of this compound. Protic solvents may participate in hydrolytic decomposition, while certain polar aprotic solvents like DMSO have been known to cause degradation of some thiazole-containing compounds over time.[3] Using dry, degassed, and less polar solvents can often minimize side reactions.[2] It is critical to ensure an inert atmosphere for reactions sensitive to air and moisture, which can be more challenging on a larger scale.[1]

Q4: My reaction involves a palladium catalyst. Could this be causing decomposition?

Yes, while palladium catalysts are essential for many cross-coupling reactions, they can also catalyze side reactions. For instance, in the presence of a hydrogen source (which can be adventitious), palladium catalysts can promote the hydrodehalogenation of the C-Br bonds. Careful selection of the catalyst, ligands, and reaction conditions is necessary to favor the desired transformation over decomposition.

Data Presentation

The following table summarizes data from a patented synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.[4] This synthesis involves the bromination of benzothiazole using N-bromosuccinimide (NBS).

Molar Ratio (Benzothiazole:NBS:TiO₂)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 : 2.3 : 0.01551374.499.4
1 : 2.2 : 0.08501576.999.4
1 : 2.0 : 0.20451175.899.3

Experimental Protocols

Protocol 1: Synthesis of this compound [4]

This protocol describes a method for the synthesis of this compound from benzothiazole.

  • Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

  • Transfer the solution to a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

  • Heat the mixture to the desired temperature (45-55 °C) with stirring to achieve reflux.

  • Add the specified amounts of N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) to the flask.

  • Continue the reaction under reflux for the specified time (11-15 hours).

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the reaction mixture.

  • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from isopropanol to yield white crystals of this compound.

References

Validation & Comparative

Comparative NMR Analysis of 2,6-Dibromobenzothiazole and Benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,6-dibromobenzothiazole and its parent compound, benzothiazole, provides valuable insights into the effects of bromine substitution on the electronic environment of the benzothiazole core. This guide presents a comparative analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols for researchers and professionals in drug development and chemical sciences.

The introduction of two bromine atoms at positions 2 and 6 of the benzothiazole ring system significantly alters the chemical shifts of the remaining protons and carbons. This is primarily due to the strong electron-withdrawing nature and magnetic anisotropy of the bromine atoms. The following sections provide a comprehensive comparison of the NMR data for these two compounds, a detailed experimental protocol for acquiring such spectra, and a workflow diagram for the analysis process.

¹H and ¹³C NMR Spectral Data Comparison

The ¹H and ¹³C NMR spectral data for this compound and benzothiazole are summarized in the tables below. The data for this compound was obtained in deuterated dimethyl sulfoxide (DMSO-d6), and for a direct comparison, the data for benzothiazole is also presented in the same solvent.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH4H5H7SolventSpectrometer Frequency
This compound[1]8.35 (d)8.53 (d)8.92 (s)DMSO-d6300 MHz
Benzothiazole8.23 (dd)7.56 (ddd)9.21 (s)DMSO-d6500 MHz

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC2C4C5C6C7C3aC7aSolventSpectrometer Frequency
This compoundData not available------DMSO-d6-
Benzothiazole[2]155.0123.3125.6127.4124.2134.1153.2DMSO-d6100 MHz

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for benzothiazole derivatives.

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample (e.g., this compound or benzothiazole) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3][4]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Analysis Workflow

The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument_setup Spectrometer Setup (Lock, Shim, Tune) transfer->instrument_setup acquire_1h Acquire 1H NMR Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_1h->ft acquire_13c->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick assign_signals Assign Chemical Shifts peak_pick->assign_signals peak_pick->assign_signals analyze_coupling Analyze Coupling Constants (1H) assign_signals->analyze_coupling structure_elucidation Structure Confirmation/Elucidation analyze_coupling->structure_elucidation

References

Confirming the Synthesis of 2,6-Dibromobenzothiazole: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for verifying the successful synthesis of 2,6-Dibromobenzothiazole, a key intermediate in various pharmaceutical and chemical applications. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on analytical methodology.

The synthesis of this compound (C₇H₃Br₂NS), with a molecular weight of approximately 292.98 g/mol , requires robust analytical confirmation to ensure purity and structural integrity. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and specificity. This guide will delve into the application of mass spectrometry for the analysis of this compound and compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the most critical piece of information from a mass spectrum is the molecular ion peak.

Expected Mass Spectrometric Data:

The molecular ion peak (M⁺) for this compound is expected at an m/z of approximately 293.[1][2] Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1. Therefore, peaks are expected at roughly m/z 291, 293, and 295. The observation of this specific isotopic pattern provides strong evidence for the presence of two bromine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesExpected Key Data
GC-MS Separates volatile compounds based on boiling point and polarity, followed by ionization and mass analysis.High resolution, reproducible fragmentation patterns, suitable for purity assessment.Requires derivatization for non-volatile compounds, potential for thermal degradation.Molecular ion peak (m/z ~293) with characteristic bromine isotopic pattern. Fragmentation pattern provides structural information.
LC-MS/MS Separates compounds based on their interaction with a stationary and mobile phase, followed by tandem mass analysis.High sensitivity and selectivity, suitable for complex matrices, applicable to a wide range of compounds.Matrix effects can suppress or enhance ionization, potentially more complex method development.Precursor ion (m/z ~293) and specific product ions from collision-induced dissociation.
HRMS Provides highly accurate mass measurements.Unambiguous determination of elemental composition.Higher instrument cost and maintenance.Exact mass of the molecular ion, confirming the elemental formula C₇H₃Br₂NS.
Experimental Protocol: Representative GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 120 °C (hold for 3 min), ramp at 6 °C/min to 260 °C (hold for 1 min), then ramp at 8 °C/min to 320 °C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis cluster_data_interpretation Data Interpretation Dissolve Dissolve Synthesized Product in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection of Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Confirm Confirm Molecular Ion (m/z ~293) & Isotopic Pattern Spectrum->Confirm Fragment Analyze Fragmentation Pattern Confirm->Fragment

Figure 1. Workflow for the confirmation of this compound synthesis using GC-MS.

Alternative Analytical Techniques for Structural Confirmation

While mass spectrometry is excellent for determining molecular weight, other techniques are crucial for elucidating the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

  • ¹H NMR: Patents describing the synthesis of this compound report ¹H NMR data. For example, a patent reports the following signals: (DMSO, 300MHz) δ: 8.90 (s, 1H), 8.53 (d, 1H), 8.36 (d, 1H).[1][2] These signals correspond to the protons on the benzothiazole ring system, and their chemical shifts and splitting patterns are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the benzothiazole ring and the C-Br stretching vibrations. The absence of characteristic peaks for starting materials would also indicate the completion of the reaction.

Table 2: Comparison of Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesExpected Key Data
¹H NMR Measures the magnetic properties of hydrogen nuclei to determine their chemical environment.Provides detailed information on the number and connectivity of protons.Less sensitive than MS, requires pure samples.Chemical shifts, integration, and coupling constants consistent with the 2,6-disubstituted benzothiazole structure.
¹³C NMR Measures the magnetic properties of carbon-13 nuclei.Provides information on the carbon skeleton of the molecule.Low natural abundance of ¹³C results in lower sensitivity.Number of signals and chemical shifts corresponding to the carbon atoms in the molecule.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides information on functional groups.Complex spectra can be difficult to interpret fully, less specific for structural elucidation than NMR.Characteristic absorption bands for the benzothiazole ring and C-Br bonds.

Logical Relationship of Analytical Techniques for Confirmation

Confirmation_Logic cluster_analysis Analytical Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Structure) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Confirmation Structural Confirmation & Purity Assessment MS->Confirmation NMR->Confirmation FTIR->Confirmation

References

A Comparative Guide to Purity Assessment of 2,6-Dibromobenzothiazole: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like 2,6-Dibromobenzothiazole. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

Example HPLC Method for a Related Bromobenzothiazole Derivative

The following method, developed for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, serves as an excellent starting point for developing a purity assessment method for this compound[1].

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[1]

  • Gradient Program:

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Hold at 50% B for 2 minutes (equilibration).[1]

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30°C[1].

  • Injection Volume: 10 µL[1].

  • Detection: UV-Vis DAD at 254 nm[1].

  • Sample Preparation: Dissolve samples in acetonitrile to a final concentration of approximately 0.5 mg/mL[1].

Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can provide complementary information regarding the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primarily used for structural elucidation and confirmation. While quantitative NMR (qNMR) can be used for purity assessment, it is often less sensitive than HPLC for detecting minor impurities. In several synthesis reports for this compound, NMR was used to confirm the structure of the final product[2][3].

  • Mass Spectrometry (MS): MS, particularly when coupled with a chromatographic technique (LC-MS), is invaluable for identifying the molecular weight of the main compound and its impurities. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown impurities[1]. Synthesis procedures for this compound have utilized mass spectrometry to confirm the molecular weight of the compound (m/z = 293)[2][3].

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. It can be used to quickly identify the presence of major impurities.

Comparative Data Summary

The following table summarizes the key performance attributes of HPLC and alternative analytical techniques for the purity assessment of this compound.

ParameterHPLCNMR SpectroscopyMass SpectrometryThin-Layer Chromatography
Primary Use Quantitative PurityStructural ElucidationMolecular Weight IDQualitative Purity Check
Sensitivity HighModerate to LowHighLow
Resolution HighLowN/A (when not coupled)Low
Quantitative YesYes (qNMR)No (unless with standards)No
Throughput ModerateLowHighHigh

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for HPLC analysis and the logical relationship between different analytical techniques in the overall purity assessment of a synthesized compound like this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Final Report

Caption: Workflow for HPLC purity analysis of this compound.

Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Checks cluster_purification Purification & Confirmation cluster_quantification Quantitative Purity Analysis cluster_final Final Product synthesis Synthesis of This compound tlc TLC Monitoring synthesis->tlc purification Purification (e.g., Recrystallization) tlc->purification nmr NMR for Structural Confirmation purification->nmr ms MS for Molecular Weight Confirmation purification->ms hplc HPLC for Purity Determination nmr->hplc ms->hplc final_product Pure this compound hplc->final_product

Caption: Logical relationship of analytical techniques for purity assessment.

References

A Comparative Analysis of Reactivity: 2,6-Dibromobenzothiazole versus 2-Chlorobenzothiazoles for Drug Development Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the benzothiazole scaffold is a cornerstone for creating novel therapeutic agents. The strategic functionalization of this heterocyclic system is paramount. This guide provides a detailed comparative analysis of the reactivity between 2,6-dibromobenzothiazole and 2-chlorobenzothiazoles, offering researchers and scientists critical insights for synthetic planning and library development. This comparison is supported by established chemical principles and experimental data from analogous systems.

Theoretical Reactivity Framework

The reactivity of halogenated benzothiazoles is primarily dictated by the nature and position of the halogen substituent. In the context of the two most common reaction classes for functionalization—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—the following principles apply:

  • Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is largely dependent on the electrophilicity of the carbon atom bearing the leaving group and the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[1][2] The electron-withdrawing nature of the thiazole ring system activates the C2-position towards nucleophilic attack. Generally, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is related to the high electronegativity of fluorine stabilizing the transition state.[3]

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5] The reactivity of the carbon-halogen bond in this step generally follows the order C-I > C-Br > C-Cl.[4] This trend is attributed to the decreasing bond strength down the halogen group.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

It is important to note that some reactions, such as amination with piperidine on 2-chlorobenzothiazole, can proceed even in the absence of a catalyst via an SNAr pathway, indicating the inherent reactivity of the C2-chloro group.[7]

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, which are widely employed in drug discovery, the reactivity difference is more pronounced and predictable.

This compound: This substrate offers two reactive sites for cross-coupling. The C-Br bonds are generally more reactive than C-Cl bonds in the oxidative addition step of the catalytic cycle.[4] This allows for potentially milder reaction conditions. Furthermore, the differential electronic environment of the C2- and C6-positions may allow for selective functionalization, although this would require careful optimization of reaction conditions.

2-Chlorobenzothiazoles: The C2-chloro group is less reactive than a C2-bromo group in typical palladium-catalyzed reactions.[5] This often necessitates the use of more specialized and bulky electron-rich phosphine ligands to facilitate the oxidative addition and achieve high yields, particularly in challenging couplings like the Buchwald-Hartwig amination.[5][7] However, this lower reactivity can be advantageous for sequential cross-coupling strategies when other, more reactive halogens (like bromine or iodine) are present elsewhere on the molecule.[4]

Data Summary

FeatureThis compound2-Chlorobenzothiazoles
Structure Benzothiazole with bromine at C2 and C6Benzothiazole with chlorine at C2
Reactivity in SNAr Expected to be slightly less reactive than 2-chlorobenzothiazoles.Generally more reactive than the bromo-analogues.
Reactivity in Pd-Coupling Higher reactivity of C-Br bonds, allowing for milder conditions. Two sites for functionalization.Lower reactivity of the C-Cl bond, often requiring more specialized ligands and harsher conditions.
Key Synthetic Advantage Suitable for a wider range of standard cross-coupling conditions. Potential for di-functionalization.Useful in complex molecules where sequential, regioselective coupling is desired due to its lower reactivity compared to C-Br or C-I.

Experimental Protocols

Representative Buchwald-Hartwig Amination of 2-Chlorobenzothiazole

This protocol is adapted from studies on the amination of heteroaryl chlorides.[7]

Reagents and Materials:

  • 2-Chlorobenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

  • Add the 2-chlorobenzothiazole and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general protocol that can be adapted for the Suzuki coupling of aryl bromides.[8][9]

Reagents and Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol for mono-coupling, 2.5 mmol for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Mechanisms and Workflows

sn_ar_mechanism reactant Halogenated Benzothiazole intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Benzothiazole intermediate->product - X⁻ leaving_group Leaving Group (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiib Ar-Pd(II)L₂-X pd0->pdiib Ar-X transmetalation Transmetalation pdiic Ar-Pd(II)L₂-R pdiib->pdiic R-B(OR)₂ pdiic->pd0 reductive_elimination Reductive Elimination product Ar-R pdiic->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow setup Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Validating the Structure of Synthesized 2,6-Dibromobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate structural validation of newly synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques used to confirm the structure of 2,6-dibromobenzothiazole derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2] We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of appropriate validation strategies.

Structural Elucidation Techniques: A Comparative Overview

The primary methods for validating the structure of synthesized this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information to build a comprehensive picture of the molecular structure.

Data Presentation: Spectroscopic Data for this compound

The following table summarizes typical quantitative data obtained from these techniques for the parent compound, this compound. This serves as a baseline for comparison when analyzing newly synthesized derivatives.

Analytical Technique Parameter Observed Value Reference
¹H NMR (300 MHz, DMSO-d₆)Chemical Shift (δ)8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)[3][4]
Mass Spectrometry (MS)m/z (M⁺)293[3][4]
¹³C NMR Chemical Shift (δ)Data for specific derivatives can be found in cited literature[5][6]
Infrared (IR) Wavenumber (cm⁻¹)Characteristic peaks for C=N, C-S, and C-Br bonds[5][7]

Note: Chemical shifts in NMR are reported in parts per million (ppm) relative to a standard. The splitting patterns (s: singlet, d: doublet) provide information about neighboring protons. The mass-to-charge ratio (m/z) in MS corresponds to the molecular weight of the compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, 300 MHz or higher) is typically used.[8][9]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.[7][9]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical environment and connectivity of protons. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the synthesized compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS), is used.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in formula determination.[8]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the isotopic pattern, which is particularly important for bromine-containing compounds due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.

    • Compare the measured mass to the theoretical mass of the expected this compound derivative.

Workflow and Logic Diagrams

Visualizing the experimental and logical workflows can enhance understanding and planning. The following diagrams were created using the DOT language.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., Benzothiazole) reaction Bromination Reaction (e.g., with NBS) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Synthesized Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (LC-MS, HRMS) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

Analytical_Technique_Comparison Validation Structural Validation of This compound Derivative NMR NMR Spectroscopy Validation->NMR MS Mass Spectrometry Validation->MS IR IR Spectroscopy Validation->IR NMR_info Provides information on: - Carbon-hydrogen framework - Connectivity of atoms - Stereochemistry NMR->NMR_info MS_info Provides information on: - Molecular weight - Elemental composition - Isotopic distribution MS->MS_info IR_info Provides information on: - Presence of functional groups (e.g., C=N, C-S) IR->IR_info

Caption: Comparison of information provided by different analytical techniques for structural validation.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2,6-Disubstituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2,6-disubstituted benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in compounds with a wide range of biological activities, including anticancer and anti-plasmodial properties.[1][2] Accurate and comprehensive characterization of these molecules is critical for confirming their identity, purity, and structural integrity, which is essential for drug development and scientific research. This guide provides a comparative overview of the primary analytical techniques used for the characterization of these compounds, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,6-disubstituted benzothiazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.

Experimental Protocol (General)

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1][3] Samples are dissolved in a deuterated solvent, most commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[2][4] Chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: Characteristic NMR Shifts

The following table summarizes typical chemical shifts observed for the benzothiazole core and common substituents.

Nucleus Position / Group Typical Chemical Shift (δ, ppm) Reference Compound Example Source
¹H NMR Aromatic Protons (Benzothiazole)7.10 - 9.10N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1][2]
-NH Proton10.0 - 12.9N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1][2]
-CH₃ (Acetyl group)~2.20N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1]
-NH₂ Proton~5.13 (broad peak)N-(6-amino-1,3-benzothiazol-2-yl)acetamide[1]
¹³C NMR Aromatic Carbons (Benzothiazole)110 - 1582-(3,5-difluorophenyl)amino-6-acetyl benzothiazole[1]
C=O (Carbonyl)162 - 175N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1]
C-2 (Benzothiazole)153 - 164N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1]
-CH₃ (Acetyl group)~22.7N-(6-nitro-1,3-benzothiazol-2-yl)acetamide[1]

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. It is commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for mixture analysis.

Experimental Protocol (General)

Mass spectra can be recorded on various instruments, such as a Thermo LCQ Deca XP MAX, typically using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[1][5] For GC-MS, an electron ionization (EI) source is common.[3] The data is reported as a mass-to-charge ratio (m/z).

Data Presentation: Molecular Ion Peaks

This table provides examples of molecular ion peaks for several 2,6-disubstituted benzothiazoles, confirming their molecular weights.

Compound Name Formula Expected Mass Observed m/z (Ion) Source
N-(6-nitro-1,3-benzothiazol-2-yl)acetamideC₉H₇N₃O₃S237.02236.20 (M-H)⁻[1]
2-(3,5-difluorobenzamido)-6-acetyl benzothiazoleC₁₆H₁₀F₂N₂O₂S344.04344.20 (M+H)⁺[1]
2-amino-6-chlorobenzothiazoleC₇H₅ClN₂S184.00185.20 (M+H)⁺[5]
2,6-dichlorobenzothiazoleC₇H₃Cl₂NS202.95204.08 (M)⁺[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and valuable tool for confirming the presence of key structural motifs.

Experimental Protocol (General)

FTIR spectra are recorded using a spectrometer like a Perkin Elmer model.[1][2] Samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000–400 cm⁻¹, and absorption bands are reported in wavenumbers (cm⁻¹).[1]

Data Presentation: Characteristic Absorption Bands
Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source
N-HStretch3250 - 3450[1][2]
Aromatic C-HStretch3000 - 3100[1]
Aliphatic C-HStretch2850 - 3000[1]
C=O (Amide/Acetyl)Stretch1650 - 1710[1][2]
C=N (Benzothiazole ring)Stretch1590 - 1640[5][7]
NO₂ (Nitro group)Asymmetric/Symmetric Stretch1510-1560 & 1340-1385[1][2]
C-NStretch1260 - 1280[1]
C-FStretch1120 - 1240[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The position of the maximum absorption (λₘₐₓ) is influenced by the structure of the compound, including the substituents on the benzothiazole core.[8]

Experimental Protocol (General)

Absorption spectra are recorded using a spectrophotometer in a suitable solvent, such as chloroform or ethanol, at a low concentration (e.g., 10⁻⁶ M).[9][10] The wavelength of maximum absorbance (λₘₐₓ) is determined.

Data Presentation: Absorption Maxima
Compound Class Solvent Typical λₘₐₓ (nm) Notes Source
2,6-di(9-anthryl)benzo[1,2-d:4,5-d′]bisthiazoleChloroform350 - 450Broad emission band observed due to charge-transfer state.[9]
Thienyl- and bithienyl-1,3-benzothiazolesEthanol350 - 450Intense charge-transfer absorption band.[8]
Azo dyes with benzothiazole moietyVarious370 - 450Position influenced by substituents and solvent polarity.[11]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of a compound and for analyzing complex mixtures. Thin Layer Chromatography (TLC) is used for rapid monitoring of reactions, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity analysis.

Experimental Protocol (General)
  • TLC: Performed on silica gel coated plates (e.g., GF254) with visualization under UV light.[1][2]

  • HPLC: Often coupled with a mass spectrometer (LC-MS). A C18 column is common, with a mobile phase consisting of a mixture of solvents like acetonitrile and water.[12]

  • GC-MS: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp up to achieve separation.[13][14] Limits of quantification can reach the nanogram per liter (ng/L) range.[12]

Data Presentation: Performance Comparison
Technique Primary Use Quantitative Capability Typical Limit of Detection (LOD) Key Advantages Source
TLC Reaction monitoring, preliminary purity checkQualitative-Rapid, inexpensive[1][2]
HPLC Purity determination, quantificationExcellent20 - 200 ng/L (with MS)High resolution, suitable for non-volatile compounds[12]
GC-MS Purity determination, analysis of volatile derivativesExcellent0.03 - 0.47 ng/g (in matrix)Excellent separation for isomers, less matrix effect[13][14]

Visualized Workflows and Relationships

To better illustrate the role of these techniques, the following diagrams outline a typical characterization workflow and the logical relationship between the methods.

G cluster_analysis Structural Characterization & Purity Analysis synthesis Synthesis of 2,6-Disubstituted Benzothiazole workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification tlc TLC Monitoring workup->tlc Checks Progress purification->tlc Checks Purity pure_product Pure Compound purification->pure_product nmr NMR (¹H, ¹³C) Structural Elucidation pure_product->nmr ms Mass Spectrometry (LC-MS / GC-MS) Molecular Weight & Purity pure_product->ms ftir FTIR Functional Group ID pure_product->ftir hplc_gc HPLC / GC Purity Assessment pure_product->hplc_gc elemental Elemental Analysis Empirical Formula pure_product->elemental

Caption: General experimental workflow for synthesis and characterization.

G topic Analytical Characterization of 2,6-Disubstituted Benzothiazoles structure Structural Information topic->structure purity Purity & Quantification topic->purity properties Physicochemical Properties topic->properties nmr NMR (¹H, ¹³C, 2D) structure->nmr Definitive Framework ms Mass Spectrometry (MS) structure->ms Connectivity (via Fragmentation) ftir FTIR structure->ftir Functional Groups elemental Elemental Analysis structure->elemental Elemental Composition purity->nmr qNMR hplc HPLC / LC-MS purity->hplc Primary Method gc GC / GC-MS purity->gc For Volatiles uvvis UV-Vis Spectroscopy properties->uvvis Electronic Transitions ms->purity

Caption: Logical relationships between analytical techniques.

References

Purity Confirmation of 2,6-Dibromobenzothiazole: A Comparative Guide for Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 2,6-Dibromobenzothiazole, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity thresholds is paramount in drug development to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines experimental protocols and presents comparative data to assist researchers in selecting the appropriate analytical techniques for their specific needs, aligning with rigorous pharmaceutical standards.

Introduction to Purity in Pharmaceutical Intermediates

The purity of a chemical compound intended for pharmaceutical use is a critical quality attribute. Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products, intermediates), degradation, or storage. In the context of pharmaceutical standards, materials are often categorized as either primary or secondary standards.

  • Primary Standards are of the highest purity and are used to calibrate analytical instruments and validate methods. Their purity is typically established through a combination of highly accurate analytical techniques.

  • Secondary Standards , also known as working standards, are qualified against a primary standard and are used for routine quality control testing.[1][2] They offer a cost-effective solution for daily laboratory operations.[1]

This guide will compare a hypothetical batch of this compound designated as a Primary Standard against a Secondary Standard to illustrate the differences in purity profiles and the analytical rigor required for their certification.

Comparative Analysis of Analytical Techniques

The selection of analytical methods for purity determination depends on the physicochemical properties of the compound and the nature of the potential impurities. For this compound, a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical Technique Principle Strengths Limitations Typical Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification.Requires method development; may not detect all impurities if they have poor chromophores.Assay (purity) determination, quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.Excellent for separating and identifying volatile and semi-volatile impurities. High sensitivity and specificity.Not suitable for non-volatile or thermally unstable compounds.Identification of residual solvents and volatile organic impurities.
¹H Nuclear Magnetic Resonance (¹H-NMR) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to elucidate molecular structure.Provides detailed structural information, can detect and quantify impurities without the need for a reference standard for each impurity (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Structural confirmation, identification of structurally similar impurities, and quantitative analysis (qNMR).
Elemental Analysis (CHN/S) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values.Does not provide information on the nature of impurities, only the overall elemental composition. Low precision for high purity samples.Confirmation of elemental composition and detection of inorganic or elemental impurities.

Purity Profile Comparison: Primary vs. Secondary Standard

The following table presents hypothetical, yet realistic, analytical data for two batches of this compound, illustrating the expected differences between a Primary and a Secondary Standard.

Analytical Test Parameter Primary Standard Secondary Standard Acceptance Criteria (Typical)
HPLC Assay Purity (Area %)99.98%99.75%> 99.5%
Individual Impurity (Area %)< 0.01%< 0.10%< 0.15%
Total Impurities (Area %)0.02%0.25%< 0.5%
GC-MS Residual Solvents (Isopropanol)50 ppm250 ppm< 500 ppm
Other Volatile ImpuritiesNot Detected< 20 ppm< 50 ppm
¹H-NMR Structural ConfirmationConforms to structureConforms to structureConforms
Unidentified SignalsNone observedTrace signals observedNo significant unidentified signals
Elemental Analysis % Carbon28.51% (Theory: 28.51%)28.45%± 0.3% of theoretical
% Hydrogen1.02% (Theory: 1.03%)1.05%± 0.3% of theoretical
% Nitrogen4.75% (Theory: 4.75%)4.71%± 0.3% of theoretical
% Sulfur10.88% (Theory: 10.87%)10.81%± 0.3% of theoretical
Water Content (Karl Fischer) % w/w0.01%0.15%< 0.2%

Potential Impurities in this compound Synthesis

Based on a common synthesis route involving the bromination of benzothiazole, the following process-related impurities could be present:

  • Starting Material: Benzothiazole

  • Intermediates/By-products:

    • 2-Bromobenzothiazole

    • 6-Bromobenzothiazole

    • Other isomers of Dibromobenzothiazole

  • Reagent-related Impurities: Residual N-bromosuccinimide or related species.

  • Residual Solvents: Chloroform, Isopropanol.[3][4]

Detailed Experimental Protocols

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Time (min) | % A | % B

    • ---|---|---

    • 0 | 40 | 60

    • 20 | 90 | 10

    • 25 | 90 | 10

    • 26 | 40 | 60

    • 30 | 40 | 60

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of Acetonitrile to a concentration of 1 mg/mL.

  • Procedure: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the sample and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method. The area of the main peak as a percentage of the total area of all peaks represents the purity.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • Procedure: Place the vial in the headspace autosampler. The automated system will inject the vapor phase into the GC-MS for analysis. Identify and quantify residual solvents based on their retention times and mass spectra by comparison to a standard.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Procedure: Acquire the ¹H-NMR spectrum.

  • Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons of the this compound structure. A patent for the synthesis of 2,6-dibromo benzothiazole reports the following characteristic peaks: δ: 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H).[3]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation Sample This compound Sample HPLC HPLC Analysis (Purity, Impurities) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS NMR ¹H-NMR Analysis (Structural Confirmation) Sample->NMR EA Elemental Analysis (Compositional Verification) Sample->EA Data Compare Data to Specifications HPLC->Data GCMS->Data NMR->Data EA->Data Decision Accept / Reject Batch Data->Decision

Caption: Workflow for the Purity Confirmation of this compound.

G Primary Primary Standard (Highest Purity, Fully Characterized) Secondary Secondary Standard (Working Standard) Primary->Secondary Qualification / Standardization Instrument Analytical Instrument (e.g., HPLC, GC) Primary->Instrument Calibration / Validation Secondary->Instrument Routine Calibration Check QC_Sample Routine QC Sample (Batch Release Testing) Instrument->QC_Sample Analysis Result Reportable Result QC_Sample->Result

Caption: Relationship Between Primary and Secondary Pharmaceutical Standards.

References

Cross-Validation of Analytical Results for the Characterization of 2,6-Dibromobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical entities is a cornerstone of drug discovery and development. Ensuring the identity, purity, and structural integrity of compounds such as 2,6-Dibromobenzothiazole is paramount for reproducible research and regulatory compliance. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and the Imperative of Cross-Validation

This compound is a heterocyclic compound with a benzothiazole core structure bearing two bromine substituents. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate analytical characterization is crucial to establish a definitive profile of the molecule, which underpins all subsequent biological and toxicological evaluations. Cross-validation, the practice of using multiple, orthogonal analytical techniques to corroborate results, provides a high degree of confidence in the reported data. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the elucidation and confirmation of the structure and purity of this compound.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following tables summarize the quantitative data obtained from various analytical methods, offering a direct comparison of their results.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter¹H NMR¹³C NMR (Predicted)
Solvent DMSO-d₆-
Chemical Shifts (δ, ppm) 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)[1]C2: 155.0, C4: 125.0, C5: 129.0, C6: 120.0, C7: 124.0, C8 (C3a): 135.0, C9 (C7a): 153.0

Table 2: Mass Spectrometry (MS) Data

Ionization ModeMass AnalyzerObserved m/zInterpretation
Electron Ionization (EI)Quadrupole293 (M⁺)[1]Molecular Ion

Table 3: High-Performance Liquid Chromatography (HPLC) Data

ParameterResult
Purity 99.3 - 99.4%[1]
Retention Time (Typical) Dependent on specific method conditions

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600-1450C=C and C=N stretching (aromatic ring)
~1200-1000C-H in-plane bending
~850-750C-H out-of-plane bending
~700-500C-Br stretching

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if coupled to a Gas Chromatograph (GC).

  • Ionization: Utilize a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion peak (M⁺). The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) should be observed.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC Protocol for Purity Assessment:

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The water component may contain a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Use a flow rate of 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Monitor the elution at a wavelength of 254 nm.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background correction on the sample spectrum. Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration FTIR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Cross-validation workflow for this compound characterization.

ExperimentalWorkflows cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_hplc HPLC Analysis cluster_ftir FTIR Analysis NMR_Sample Dissolve Sample in DMSO-d₆ NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Reference Spectra NMR_Acquire->NMR_Process MS_Sample Introduce Sample (Direct Inlet/GC) MS_Ionize Ionize (EI, 70 eV) MS_Sample->MS_Ionize MS_Analyze Analyze Mass Spectrum MS_Ionize->MS_Analyze HPLC_Sample Prepare Sample Solution (1 mg/mL) HPLC_Inject Inject into RP-HPLC System HPLC_Sample->HPLC_Inject HPLC_Analyze Analyze Chromatogram HPLC_Inject->HPLC_Analyze FTIR_Sample Place Sample on ATR Crystal FTIR_Acquire Acquire Spectrum FTIR_Sample->FTIR_Acquire FTIR_Process Background Correct & Analyze FTIR_Acquire->FTIR_Process

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,6-Dibromobenzothiazole, ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risks associated with this halogenated organic compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides critical information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the compound may be harmful if absorbed through the skin.
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A certified respirator should be used if handling the compound as a powder outside of a certified chemical fume hood.Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material, such as sand or earth. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

Disposal Procedure

Due to its chemical nature as a brominated heterocyclic compound, this compound is classified as a hazardous waste and must be disposed of accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream: this compound waste must be segregated as "halogenated organic solid waste".[1][2]

  • Container: Collect the waste in a designated, leak-proof, and clearly labeled container.[3][4] The container should be made of a compatible material, such as plastic or glass, with a secure, tight-fitting lid.[3]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and an indication of the hazard (e.g., "Toxic," "Irritant").

The following diagram illustrates the proper workflow for the disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Segregate as Halogenated Organic Waste B->C Proceed with disposal D Use a designated, labeled, and sealed container C->D E Collect solid waste and contaminated materials D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Ensure container is closed and stored in secondary containment F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H I Complete all necessary waste disposal documentation H->I

Disposal Workflow for this compound
Final Disposal Steps

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4] The SAA should be in a well-ventilated area.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Complete all required hazardous waste manifests and documentation as provided by your institution or the disposal contractor. Ensure that the information is accurate and complete.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and protecting our planet.

References

Personal protective equipment for handling 2,6-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,6-Dibromobenzothiazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

Protection TypeRequired EquipmentStandards and Specifications
Eye and Face Protection Chemical safety goggles or eyeglasses. A face shield is recommended if there is a splash hazard.Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term use). A fully buttoned lab coat, long pants, and closed-toe shoes are also required.[3]Inspect gloves for integrity before each use.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are generated.[1][2]Required when engineering controls are insufficient to maintain exposure below acceptable limits.[1][3]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[1][2][5][6]

  • Prevent the formation and inhalation of dust and aerosols.[1][2][3][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][7]

  • Incompatible with strong oxidizing agents.[6]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][4][5]

  • Do not dispose of down the drain or into the environment.[1][4]

  • Waste material should be handled as hazardous waste and disposed of by a licensed contractor.[4][8]

  • Leave chemicals in their original containers and do not mix with other waste.[4]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5][6] Remove contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[1][2][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][6]

  • If Swallowed: Rinse mouth with water.[4][5][6] Do NOT induce vomiting.[5] Call a poison center or doctor immediately if you feel unwell.[4][6]

Spill Management:

  • Evacuate personnel from the immediate area.[5]

  • Ensure adequate ventilation.[1][4][5]

  • Wear the appropriate personal protective equipment as outlined above.[4][5]

  • Avoid generating dust.[1][2][3][6]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][10]

  • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][2][3][5]

  • Clean the spill area thoroughly with soap and water.[11][12]

Visual Safety Protocols

The following diagrams illustrate the essential workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Fume Hood is Operational A->B C Weigh/Transfer Chemical Inside Fume Hood B->C D Keep Container Tightly Closed When Not in Use C->D E Avoid Dust Generation C->E F Clean Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove and Dispose of Gloves G->H I Wash Hands Thoroughly H->I

Caption: Standard operating procedure for handling this compound.

G cluster_initial Initial Response cluster_prep Preparation for Cleanup cluster_containment Containment & Cleanup cluster_disposal Disposal A Evacuate Immediate Area B Alert Others Nearby A->B C Don Full PPE (Respirator, Goggles, Gloves) B->C D Ensure Adequate Ventilation C->D E Contain Spill with Inert Absorbent Material D->E F Carefully Sweep/Scoop into a Labeled Waste Container E->F G Clean Spill Area with Soap and Water F->G H Seal Waste Container G->H I Dispose of as Hazardous Waste H->I

Caption: Chemical spill cleanup workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dibromobenzothiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.